Sodium;sulfane;dodecaborate
Description
Historical Trajectories and Conceptual Evolution of Icosahedral Borane (B79455) Chemistry
The journey to understanding icosahedral boranes has been marked by pivotal theoretical predictions, groundbreaking synthetic achievements, and the development of novel bonding theories that have reshaped our understanding of chemical structure.
The concept of icosahedral boranes emerged from theoretical considerations long before their practical synthesis. In 1954, Lipscomb and his colleagues theoretically predicted the existence of an icosahedral borane, B₁₂H₁₂. nih.govnih.gov This prediction was a significant leap in understanding the potential for boron to form stable, cage-like structures. The theoretical framework was later validated with the successful synthesis and isolation of the icosahedral [B₁₂H₁₂]²⁻ anion by Hawthorne and Pitochelli. nih.gov The first synthesis of polyhedral boranes and carboranes in the early 1960s was a major milestone in the development of inorganic chemistry. researchgate.net These early synthetic successes, often born out of research programs initially focused on high-energy materials, laid the groundwork for the extensive exploration of dodecaborate (B577226) chemistry. researchgate.net
The electron-deficient nature of boranes, meaning they have fewer valence electrons than required for conventional two-center, two-electron bonds, necessitated new bonding models. William Lipscomb's work on this problem, for which he was awarded the Nobel Prize in Chemistry in 1976, was instrumental. wikipedia.org He proposed the concept of three-center two-electron (3c-2e) bonds, which include B-H-B hydrogen bridges and B-B-B bonds, to explain the stability of borane clusters. vedantu.comaip.orgdalalinstitute.comustc.edu.cnresearchgate.net This model provided a way to rationalize the structures of many boranes. dalalinstitute.com
Further advancements in understanding the electronic structure of polyhedral clusters came with the development of the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules, formulated by Kenneth Wade in the early 1970s and later extended by Michael Mingos. wikipedia.orgdalalinstitute.comnih.govroaldhoffmann.com These rules provide a powerful method for predicting the geometry of borane clusters based on the number of skeletal electron pairs. dalalinstitute.comnature.com For a closo (closed) polyhedral structure with n vertices, there are n+1 skeletal electron pairs available for bonding within the cage. mit.eduiisc.ac.incarleton.ca This simple yet elegant rule has been fundamental in classifying and predicting the structures of a wide range of borane and heteroborane clusters. wikipedia.orgdalalinstitute.com A more generalized electron-counting rule, the 'mno' rule, was later proposed by Jemmis to encompass condensed polyhedral boranes. nih.govacs.orgwikipedia.org
| Bonding and Structural Theories in Borane Chemistry | |
| Theory | Key Contributor(s) |
| Three-Center Two-Electron (3c-2e) Bond | William Lipscomb |
| Polyhedral Skeletal Electron Pair Theory (PSEPT) / Wade's Rules | Kenneth Wade, Michael Mingos |
| Generalized Electron-Counting Rule (mno rule) | E. D. Jemmis |
Following the initial synthesis of the [B₁₂H₁₂]²⁻ anion, research in dodecaborate chemistry has evolved significantly. nih.gov The inherent stability of the icosahedral cage has made it an attractive scaffold for the development of functionalized derivatives. slideshare.netresearchgate.net The reactivity of the B-H bonds allows for substitution reactions, leading to the creation of a wide variety of derivatives with tailored properties. rsc.orgnih.govrsc.org Early work focused on understanding the fundamental reactivity of the cluster, while more recent efforts have been directed towards the synthesis of perfunctionalized dodecaborates, where all twelve boron vertices are substituted. nih.govacs.orgscispace.com This has led to the development of new synthetic methodologies, including direct B-H activation and functionalization strategies. nih.govrsc.org The ability to introduce various functional groups onto the dodecaborate core has opened up possibilities for their use in diverse applications. mdpi.comresearchgate.netrsc.org
Classification and Structural Principles of closo-Dodecaborate Anions
The stability and unique properties of closo-dodecaborate anions are a direct consequence of their specific geometric and electronic structures.
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, possesses a highly symmetric icosahedral geometry, with twelve boron atoms situated at the vertices of the icosahedron and each boron atom bonded to a terminal hydrogen atom. cas.czebi.ac.uk This structure belongs to the Icosahedral (Ih) point group. mit.edu The stability of this arrangement is explained by the Wade-Mingos rules. iisc.ac.in For a closo-dodecaborate with n=12 vertices, the rules predict the need for n+1 = 13 skeletal electron pairs for a stable closed-cage structure. carleton.cascribd.com The 12 B-H units contribute a total of 24 valence electrons for skeletal bonding (each B-H unit contributes 2 electrons after accounting for the B-H bond). scielo.br The dianionic charge adds two more electrons, bringing the total number of skeletal electrons to 26, which corresponds to the required 13 pairs. scribd.comscielo.br
| Structural Classification of Boranes based on Skeletal Electron Pairs (SEPs) | |
| Structure Type | Formula |
| closo | [BₙHₙ]²⁻ |
| nido | BₙHₙ₊₄ |
| arachno | BₙHₙ₊₆ |
| hypho | BₙHₙ₊₈ |
This table is based on the classification system derived from Wade's Rules. mit.edu
The electronic structure of closo-polyhedral boranes is often described in terms of three-dimensional aromaticity. mit.edursc.org This concept arises from the extensive delocalization of electrons throughout the three-dimensional cage structure, analogous to the two-dimensional delocalization of π-electrons in aromatic organic compounds like benzene (B151609). mit.eduias.ac.in This electron delocalization contributes significantly to the thermodynamic stability of the clusters. mit.eduscispace.com The bonding in these clusters can be understood through a molecular orbital approach, where the valence orbitals of the boron atoms combine to form a set of delocalized molecular orbitals that encompass the entire skeleton. vedantu.commit.edu This delocalized bonding network is a key feature of polyhedral boranes and is responsible for their unique chemical and physical properties. chemrxiv.org Computational and experimental studies have provided evidence for the existence of diatropic ring currents in borane clusters, further supporting the concept of aromaticity. scispace.comub.edu
Contextualization of Sulfur-Containing Boron Clusters
Polyhedral boron clusters are three-dimensional structures composed of boron atoms that form deltahedra (polyhedra with all triangular faces). mdpi.com The stability and structure of these boranes are famously explained by Wade's rules, which classify them into categories such as closo, nido, and arachno based on the number of skeletal electron pairs. mdpi.com The closo-[B₁₂H₁₂]²⁻ anion is a prominent example, featuring an exceptionally stable icosahedral cage structure where each boron atom is bonded to a hydrogen atom. researchgate.netwikipedia.orgwikipedia.org This stability is attributed to its three-dimensional aromaticity and delocalized electron system. nih.govacs.org The chemistry of the [B₁₂H₁₂]²⁻ anion is characterized by substitution reactions, similar to aromatic hydrocarbons, allowing for the replacement of its hydrogen atoms with various functional groups. researchgate.netwikipedia.org The introduction of sulfur into these boron clusters creates a significant class of derivatives with unique properties and reactivity. rsc.org The compound sodium;sulfane;dodecaborate, more systematically known as sodium mercaptoundecahydro-closo-dodecaborate (Na₂[B₁₂H₁₁SH]), is a key example of a sulfur-containing boron cluster. researchgate.netontosight.ai It is derived from the parent closo-dodecaborate anion, [B₁₂H₁₂]²⁻, by the substitution of one hydrogen atom with a sulfhydryl (-SH) group. ontosight.ai
The incorporation of atoms other than boron into the cage structure or as exo-polyhedral substituents is a fundamental aspect of borane chemistry, leading to a vast array of heteroatom-doped borane clusters. nih.gov This process, known as heteroatom doping, involves replacing one or more boron vertices or hydrogen atoms with elements from across the periodic table, including main group elements like carbon, nitrogen, phosphorus, and sulfur, as well as transition metals. nih.govresearchgate.netmdpi.com The introduction of heteroatoms significantly modifies the electronic and structural properties of the parent borane. nih.govrsc.org For instance, doping can alter charge distribution, introduce new active sites, and change the cluster's reactivity and coordination ability. nih.govrsc.orgacs.org
The development of B₁₂H₁₂-based polyhedral structures has been extended to include various heteroatoms, creating derivatives with chemistries that resemble the parent icosahedral platform. nih.gov These heteroatom-doped clusters have found applications in diverse fields, including materials science, catalysis, and medicine. researchgate.netresearchgate.net The ability to tailor the properties of carbon materials by doping with heteroatoms like boron, nitrogen, sulfur, and phosphorus has been extensively studied for energy applications. researchgate.net Similarly, in boron cluster chemistry, heteroatom incorporation is a key strategy for designing molecules with specific functionalities. nih.govmdpi.com For example, replacing a BH unit in a borane anion with an isoelectronic CH unit leads to the formation of carboranes, a well-known class of heteroboranes with unique chemical and physical properties. nih.gov
The formation of sulfur-boron (S-B) bonds is central to the chemistry of sulfur-containing boron clusters, imparting unique characteristics to the resulting molecules. The sulfhydryl group in mercapto-dodecaborates, such as [B₁₂H₁₁SH]²⁻, is a potent nucleophile, enabling a variety of subsequent chemical transformations. acs.org This reactivity allows for the attachment of the boron cluster to other molecules through the sulfur atom. ingentaconnect.com For instance, the mercapto group can be acylated, and the resulting thioester bond shows higher stability than those formed from organic thiols. ingentaconnect.com
The systematic naming of substituted boron clusters follows established chemical nomenclature rules. The compound of interest, this compound, is more formally known as sodium mercaptoundecahydro-closo-dodecaborate, with the chemical formula Na₂[B₁₂H₁₁SH]. ontosight.ai This name indicates a sodium salt of the [B₁₂H₁₁SH]²⁻ anion. This anion is derived from the closo-dodecaborate(12) anion, [B₁₂H₁₂]²⁻, where one hydrogen atom has been substituted by a mercapto (or sulfhydryl, -SH) group. researchgate.netcas.czosti.gov
Several methods exist for the synthesis of mercapto-dodecaborates. Convenient routes include the reaction of the [B₁₂H₁₂]²⁻ anion with thiocarbonyl compounds in an acidic medium, followed by alkaline hydrolysis. cas.cz An alternative synthesis involves the reaction of [B₁₂H₁₂]²⁻ with thiourea (B124793) under electrochemical oxidation conditions. cas.cz
The reactivity of the mercapto group allows for the synthesis of a wide range of related compounds. researchgate.net
Thioethers and Sulfonium (B1226848) Salts: Alkylation of [B₁₂H₁₁SH]²⁻ can lead to monoalkylation to form thioethers or S,S-bis-substituted sulfonium salts, depending on the reaction conditions and the alkylating agent used. researchgate.net
Arylsulfides: The mercapto derivative can be arylated with electron-deficient chloroaromatics and alkylsulfonyl heteroaromatics to form the corresponding arylsulfide derivatives. rsc.org
Thioesters: The reaction of the sulfhydryl group with acylating agents can produce stable thioesters. ingentaconnect.com For example, reactions with certain 1,2,4-triazines can yield boron-containing thiosulfinates. rsc.orgrsc.org
The table below provides a summary of key compounds related to this compound.
| Common Name | Systematic Name | Chemical Formula | Parent Cluster |
|---|---|---|---|
| Sodium Borocaptate | Sodium mercaptoundecahydro-closo-dodecaborate | Na₂[B₁₂H₁₁SH] | [B₁₂H₁₂]²⁻ |
| Dodecaborate(12) anion | Dodecahydro-closo-dodecaborate(2-) | [B₁₂H₁₂]²⁻ | N/A |
| Cesium Mercaptododecaborate | Cesium mercaptoundecahydro-closo-dodecaborate | Cs₂[B₁₂H₁₁SH] | [B₁₂H₁₂]²⁻ |
Properties
Molecular Formula |
B12H2NaO36S-35 |
|---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
sodium;sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.Na.H2S/c12*2-1(3)4;;/h;;;;;;;;;;;;;1H2/q12*-3;+1; |
InChI Key |
SQKZYZYXPXGHER-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].S |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
General Synthetic Routes to the closo-Dodecaborate Anion
The synthesis of the icosahedral closo-dodecaborate anion, [B₁₂H₁₂]²⁻, a remarkably stable boron cluster, can be achieved through several preparative methods developed over many years. researchgate.netcas.cz These routes typically involve the pyrolysis of borane (B79455) adducts or reactions utilizing borohydrides and decaborane. cas.cz
Pyrolytic methods are a significant class of reactions for synthesizing the [B₁₂H₁₂]²⁻ anion. These approaches often involve the thermal decomposition of borane-Lewis base adducts, sometimes in the presence of other boranes. cas.cz The pyrolysis of tetraalkylammonium borohydrides, for instance, can yield a mixture of closo-borate anions, including [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻, with the product distribution being highly dependent on the reaction temperature. cas.czresearchgate.net
One of the most convenient and high-yielding methods involves the pyrolysis of a triethylamine-borane adduct with decaborane(14) at approximately 190 °C, which produces the triethylammonium (B8662869) salt of the closo-dodecaborate anion in yields as high as 92%. cas.czslideshare.net Other boranes, such as diborane (B8814927) and pentaborane, can also react with triethylamine-borane at elevated temperatures to produce the [B₁₂H₁₂]²⁻ anion in excellent yields. cas.cz The pyrolysis of the octahydrotriborate anion, [B₃H₈]⁻, also serves as a route to the dodecaborate (B577226) cluster. cas.czslideshare.net
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Triethylamine-borane and Decaborane(14) | 190 °C in ultrasene | (Et₃NH)₂[B₁₂H₁₂] | 92% | cas.czslideshare.net |
| Triethylamine-borane and Diborane | 180 °C | (Et₃NH)₂[B₁₂H₁₂] | 90% | cas.cz |
| Sodium octahydrotriborate (Na[B₃H₈]) | Pyrolysis | Na₂[B₁₂H₁₂] | Up to 90% (improved method) | cas.cz |
| Tetraethylammonium borohydride (B1222165) (Et₄NBH₄) | 185 °C (in presence of Et₃N·BH₃) | (Et₄N)₂[B₁₂H₁₂] | Main product | cas.cz |
Syntheses involving alkali metal borohydrides and other borane precursors are common in laboratory practice. cas.cz A widely used and convenient method is the reaction of sodium borohydride with decaborane(14) in a high-boiling ether solvent like diethylene glycol dimethyl ether (diglyme). cas.czmetu.edu.tr This reaction proceeds at reflux to give the sodium salt of the closo-dodecaborate anion in yields reported to be as high as 91%. cas.cz
Another established route involves the reaction of sodium borohydride with diborane in the presence of triethylamine (B128534) at 180 °C, which results in an 80% yield of the target anion. cas.cz More recently, solvent-free synthesis processes have been developed, such as the heat treatment of metal borohydrides (e.g., LiBH₄, NaBH₄) with decaborane, which provides a direct route to anhydrous metal dodecaborates. kyushu-u.ac.jp The existence of the [B₁₂H₁₂]²⁻ anion was first predicted in 1955 and was successfully synthesized five years later from 2-iododecaborane and triethylamine. wikipedia.org However, methods starting from sodium borohydride are generally more convenient. wikipedia.org
Advances in synthetic methodologies have focused on improving the efficiency, purity, and scalability of dodecaborate salt production. A notable development is a simplified, high-yield synthesis of unsolvated, high-purity lithium dodecaborate (Li₂B₁₂H₁₂). chemrxiv.org This procedure involves the reaction of lithium borohydride (LiBH₄) with dimethyl sulfide (B99878) borane (DMS·BH₃) in diglyme (B29089) at 120 °C. chemrxiv.org This approach avoids the use of more toxic precursors and simplifies the purification process, as the resulting Li₂B₁₂H₁₂ can be isolated with high purity after washing. chemrxiv.org
Furthermore, improvements in the synthesis of key precursors, such as decaborane(14), contribute indirectly to more accessible dodecaborate synthesis. acs.org The development of scalable and straightforward methods for carba-closo-dodecaborate anions, which often start from related borane precursors, also highlights the ongoing efforts to make these icosahedral cages more accessible for further chemical exploration. rsc.orgresearchgate.netresearchgate.net
Introduction of Sulfur Functionality onto the Dodecaborate Cage
The chemical stability of the [B₁₂H₁₂]²⁻ anion allows for a range of functionalization reactions, enabling the attachment of various substituents, including heteroatoms like sulfur, to the boron cage. researchgate.netmdpi.com These derivatization reactions typically proceed via substitution of one or more of the hydrogen atoms on the cluster. researchgate.net
Direct functionalization involves the direct reaction of a reagent with the B-H bonds of the dodecaborate cage. This can be achieved through several mechanisms, with electrophilic substitution being a primary route for introducing new functionalities. mdpi.commdpi.com
The introduction of a sulfur-containing group onto the closo-dodecaborate cage can be accomplished through electrophilic substitution reactions. nih.govacs.org A well-studied example is the thiocyanation of [B₁₂H₁₂]²⁻. nih.govacs.orgnih.gov This reaction can be performed using thiocyanogen (B1223195), (SCN)₂, which acts as the electrophile. nih.govacs.org In one convenient synthetic route, thiocyanogen is generated in situ for the reaction. nih.govacs.org The reaction mechanism is best described as an electrophilic substitution on the borane cage. nih.govacs.org
This process leads to the formation of the thiocyanato-closo-dodecaborate anion, [B₁₂H₁₁SCN]²⁻. Further reaction can lead to disubstituted products, with theoretical calculations and experimental evidence showing that the meta isomer, [1,7-B₁₂H₁₀(SCN)₂]²⁻, is the exclusive product of disubstitution. nih.govacs.org
To obtain the target mercapto-closo-dodecaborate ([B₁₂H₁₁SH]²⁻), the "sulfane" derivative, the thiocyanate (B1210189) product must undergo a subsequent reduction step. nih.gov The conversion of the thiocyanate group (-SCN) to a thiol group (-SH) can be achieved using reagents like phosphorus pentasulfide (P₂S₅) under microwave irradiation, leading to the desired product, which is a key agent in Boron Neutron Capture Therapy (BNCT). nih.gov
| Step | Reactants | Key Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1. Thiocyanation | [B₁₂H₁₂]²⁻ | Thiocyanogen, (SCN)₂ | [B₁₂H₁₁SCN]²⁻ | Electrophilic Substitution | nih.govacs.orgnih.gov |
| 2. Reduction | [B₁₂H₁₁SCN]²⁻ | Phosphorus Pentasulfide (P₂S₅) | [B₁₂H₁₁SH]²⁻ | Reduction | nih.gov |
Direct Functionalization Methods
Nucleophilic Substitution and Ring Opening Reactions
The functionalization of the closo-dodecaborate cluster can be effectively achieved through nucleophilic substitution and ring-opening reactions. These methods provide versatile pathways to introduce a wide range of substituents onto the stable icosahedral boron framework.
One prominent strategy involves the nucleophilic ring-opening of cyclic oxonium derivatives of the [B₁₂H₁₂]²⁻ anion. These derivatives serve as useful synthons for creating substituted closo-dodecaborates. ineosopen.org The reaction proceeds when a nucleophile attacks the electrophilic carbon adjacent to the oxonium oxygen, leading to the opening of the ring and the formation of a B-O-C linkage. This approach has been successfully employed to conjugate various molecules to the dodecaborate cluster. For instance, the free hydroxyl groups of protected sugars like glucose, galactose, and fructose (B13574) have been used as nucleophiles to open a dodecaborate cyclic oxonium salt, yielding conjugates with a spacer between the sugar moiety and the boron cluster. wustl.eduresearchgate.net Similarly, this ring-opening reaction has been utilized with modified cholesterol and other alcohols to create new derivatives. ineosopen.org The reaction can also be performed with other nucleophiles, such as sodium azide, which opens the ring to produce novel azido-derivatives of [B₁₂H₁₂]²⁻. nsk.su
Another key pathway is nucleophilic substitution, where a leaving group on the boron cluster is replaced by a nucleophile. Zwitterionic aryliodonium derivatives of closo-borates are effective intermediates for this purpose, allowing for regioselective functionalization. researchgate.net For example, the phenyliodonium (B1259483) group in the [B₁₂H₁₁IPh]⁻ anion can be substituted by nucleophiles like amino acid esters. d-nb.info This reaction proceeds via the addition of the ester to a solution of the iodonium (B1229267) derivative, with heating often used to achieve complete conversion. d-nb.info Palladium-catalyzed cross-coupling reactions also facilitate a form of nucleophilic substitution. The monoiodo-dodecaborate, [B₁₂H₁₁I]²⁻, can react with halides (Br⁻, Cl⁻) and pseudohalides (N₃⁻) under Pd-catalysis, resulting in a halogen exchange or substitution. mdpi.com These reactions demonstrate that an existing substituent on the cage can be replaced by various nucleophiles, broadening the synthetic possibilities.
| Dodecaborate Precursor | Nucleophile/Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Cyclic oxonium derivative of [B₁₂H₁₂]²⁻ | Modified Cholesterol (Alcohol) | Ring-Opening | Cholesterol-closo-dodecaborate conjugate | ineosopen.org |
| Cyclic oxonium derivative of [B₁₂H₁₂]²⁻ | Sodium Azide (NaN₃) | Ring-Opening | Azido-derivative of [B₁₂H₁₂]²⁻ | nsk.su |
| Cyclic oxonium derivative of [B₁₂H₁₂]²⁻ | Protected Sugar (e.g., Glucose) | Ring-Opening | Dodecaborate-sugar conjugate | wustl.edu |
| [B₁₂H₁₁IPh]⁻ | Glycine (B1666218) Ester | Nucleophilic Substitution | N-borylated glycine ester derivative | d-nb.info |
| (Bu₄N)₂[B₁₂H₁₁I] | NaN₃ / Pd₂(dba)₃ / Davephos | Nucleophilic Substitution (Cross-Coupling) | (Bu₄N)₂[B₁₂H₁₁N₃] | mdpi.com |
Electrochemical Functionalization Pathways
Electrochemical methods offer a powerful and efficient strategy for the functionalization of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻. While the parent cluster itself is highly stable and undergoes oxidation at a very high potential (around 2.0 V vs SCE), specific reagents can be electrochemically oxidized at lower potentials to generate reactive species in situ. nih.gov These reactive species can then readily functionalize the boron cluster. This approach avoids the handling of unstable or hazardous reagents and provides a controlled way to introduce new functional groups.
A key application of electrochemical functionalization is the incorporation of sulfur through the in situ oxidation of pseudohalides, specifically the thiocyanate anion ([SCN]⁻). nih.govresearchgate.net Pseudohalogens like thiocyanogen, (SCN)₂, are known to react with closo-dodecaborate, but they are not commercially available and are unstable under ambient conditions, which limits their use in direct synthesis. nih.gov
Electrolysis provides a direct solution to this problem. In a divided electrochemical cell, a constant current is passed through a solution containing Na₂[B₁₂H₁₂] and a pseudohalide salt like sodium thiocyanate (NaSCN). nih.gov The thiocyanate anion is oxidized at the anode to the reactive electrophile, thiocyanogen, which then reacts with the dodecaborate cluster in the solution to form the thiocyanated product, [B₁₂H₁₁SCN]²⁻. nih.gov This method is highly efficient, proceeding to complete conversion and allowing for the isolation of the product in high yield. nih.gov The same principle has been applied to the selenocyanate (B1200272) anion ([SeCN]⁻) to produce the analogous selenium-substituted cluster. nih.gov
| Starting Materials | Electrochemical Conditions | Proposed Intermediate | Final Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Na₂[B₁₂H₁₂] (1), NaSCN | Divided cell, constant current (100 mA), carbon cloth working electrode | Thiocyanogen ((SCN)₂) | [B₁₂H₁₁SCN]²⁻ (2a) | 90% | nih.gov |
The introduction of substituents onto the dodecaborate cage significantly influences its electrochemical properties. While the parent [B₁₂H₁₂]²⁻ cluster does not exhibit reversible electrochemical behavior, functionalization can engender reversible redox activity. nih.gov The nature of the substituent allows for the tuning of the redox potential over a wide range. nih.gov
For sulfur-substituted dodecaborates, the redox chemistry is pivotal. The thiol derivative, [B₁₂H₁₁SH]²⁻ (BSH), can undergo oxidation. The oxidation of related selenium-containing nucleobases results in a stable diselenide intermediate, which is readily reducible. nih.gov By analogy, the oxidation of BSH is expected to form the corresponding disulfide-bridged dimer, [B₁₂H₁₁S-SB₁₂H₁₁]⁴⁻. This contrasts with the oxidation of some sulfur-containing organic compounds where oxidation can lead to irreversible desulfurization. nih.gov The ability of sulfur-substituted dodecaborates to undergo redox reactions without degradation of the cluster is a key feature of their chemistry. Furthermore, the dianionic nature of the boron cluster enhances the nucleophilicity of the attached sulfide, facilitating reactions like alkylation to form sulfonium (B1226848) compounds without the need for harsh conditions or halide scavengers. nih.gov The redox potential of perfunctionalized dodecaborate clusters can be precisely tuned by the attached groups, with some ether-functionalized clusters showing highly stable and reversible cycling between their dianionic (2-), radical monoanionic (1-), and neutral (0) states. caltech.edumit.edu
Cluster Rearrangements and Skeletal Modifications Involving Sulfur
The icosahedral closo-[B₁₂H₁₂]²⁻ cluster is renowned for its exceptional thermal and chemical stability, a manifestation of its three-dimensional aromaticity. nih.gov Consequently, the vast majority of its functionalization reactions, including those involving sulfur, are substitution reactions that occur at the exo-polyhedral B-H vertices, leaving the robust B₁₂ cage intact. researchgate.net
The introduction of sulfur substituents, for instance in the formation of [B₁₂H₁₁SH]²⁻ or its derivatives, typically proceeds without altering the fundamental icosahedral skeleton. nih.govgoogle.com Synthetic methods based on nucleophilic substitution, ring-opening of oxonium derivatives, or electrochemical functionalization are designed to preserve the core structure. ineosopen.orgd-nb.infonih.gov While skeletal rearrangements like the diamond-square-diamond mechanism are known in other polyhedral borane systems, they are not a common feature of the B₁₂H₁₂²⁻ cage chemistry under typical synthetic conditions due to its high stability. acs.org However, skeletal modifications of the parent cluster can occur under specific, highly oxidizing conditions. For example, the one-electron electrochemical oxidation of closo-[B₁₂H₁₂]²⁻ can lead to an irreversible reaction that forms a dimer with a hydrogen bridge, [B₂₄H₂₃]³⁻. caltech.edu This represents a significant modification of the original cluster, but it is a reaction of the parent anion and is not reported as being specifically induced by sulfur substituents.
Synthesis of Sodium;sulfane;dodecaborate Derivatives
The synthesis of derivatives of this compound, particularly the key therapeutic agent disodium (B8443419) mercaptoundecahydro-closo-dodecaborate (Na₂[B₁₂H₁₁SH], or BSH), has been the subject of extensive research. nih.govgoogle.com Methodologies have evolved from classical, often low-yield procedures to more efficient and controlled modern techniques. nih.gov These syntheses primarily rely on the functionalization of the parent closo-dodecaborate anion, [B₁₂H₁₂]²⁻.
Strategies for derivatization include:
Electrophilic Substitution: Direct reaction of the [B₁₂H₁₂]²⁻ cluster with an electrophile. This is exemplified by the electrochemical approach where an in situ generated electrophile, thiocyanogen, reacts with the cluster. nih.gov
Modification of a Pre-functionalized Cluster: This involves first creating a substituted dodecaborate, which is then chemically transformed into the desired derivative. The reduction of the electrochemically synthesized [B₁₂H₁₁SCN]²⁻ to [B₁₂H₁₁SH]²⁻ is a prime example of this strategy. nih.gov
Nucleophilic Substitution: This involves displacing a leaving group on the cluster with a sulfur-containing nucleophile or, conversely, using the high nucleophilicity of the [B₁₂H₁₁SH]²⁻ anion to react with electrophiles to create a wide array of S-substituted derivatives. nih.govresearchgate.net
Preparation of Thiol-Substituted Dodecaborates (e.g., Na₂[B₁₂H₁₁SH])
The synthesis of disodium mercaptoundecahydro-dodecaborate (Na₂[B₁₂H₁₁SH]), a clinically relevant compound, can be achieved through several distinct pathways. nih.govgoogle.comcas.cz Historically, many synthetic routes were characterized by low yields and complex purification procedures. nih.gov Modern methods have focused on improving efficiency, yield, and safety.
One innovative and high-yield approach is a two-step electrochemical method. nih.gov
Step 1: The closo-dodecaborate anion is first converted to the thiocyanated derivative, [B₁₂H₁₁SCN]²⁻, via the in situ electrochemical oxidation of sodium thiocyanate. This step has a reported isolated yield of 90%. nih.gov
Step 2: The resulting [B₁₂H₁₁SCN]²⁻ is then chemically reduced to the target thiol, [B₁₂H₁₁SH]²⁻. This reduction can be performed quantitatively using phosphorus pentasulfide (P₂S₅) under microwave irradiation. nih.gov
An alternative method, outlined in patent literature, involves reacting disodium dodecahydro-dodecarborate (Na₂[B₁₂H₁₂]) with a thiopyrrolidine derivative. The resulting intermediate is then subjected to basic hydrolysis to yield the final BSH product. google.com This process is described as convenient and economical, avoiding the use of particularly hazardous reagents. google.com
These varied synthetic routes provide adaptable options for producing this important thiol-substituted dodecaborate, with the electrochemical method representing a significant advance in terms of efficiency and yield. nih.gov
| Method | Starting Material | Key Reagents/Conditions | Intermediate | Outcome | Reference |
|---|---|---|---|---|---|
| Electrochemical/Chemical | Na₂[B₁₂H₁₂] | 1. NaSCN, Electrolysis (constant current) 2. P₂S₅, Microwave irradiation | [B₁₂H₁₁SCN]²⁻ | High yield (Step 1: 90%, Step 2: Quantitative conversion) | nih.gov |
| Chemical Synthesis | Na₂[B₁₂H₁₂] | 1. Thiopyrrolidine derivative 2. Basic hydrolysis | Thioether-linked intermediate | Described as convenient and economical | google.com |
Synthesis of Polysulfide-Dodecaborate Complexes
The synthesis of dodecaborate complexes containing polysulfide functionalities primarily revolves around the initial preparation of the mercaptoundecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₁SH]²⁻, commonly known as BSH. This key intermediate serves as a versatile precursor for a variety of sulfur-containing derivatives, including those with disulfide bridges, which represent the simplest form of a polysulfide-dodecaborate complex.
Several methods have been established for the synthesis of BSH. One common route involves the reaction of the acid form of the dodecaborate anion, (H₃O)₂[B₁₂H₁₂], with hydrogen sulfide (H₂S). acs.org Another approach utilizes the reaction of [B₁₂H₁₂]²⁻ with thiourea (B124793) in the presence of an oxidizing agent, followed by alkaline hydrolysis to yield the desired thiol. sci-hub.se A more recent, convenient, and economical method involves reacting disodium dodecahydro-dodecaborate (Na₂[B₁₂H₁₂]) with a thiopyrrolidine derivative, followed by basic hydrolysis. semanticscholar.org Electrochemical methods have also been developed, where the in situ oxidation of pseudohalides like thiocyanate ([SCN]⁻) in the presence of [B₁₂H₁₂]²⁻ forms the thiocyanated product, [B₁₂H₁₁SCN]²⁻, which can then be reduced to BSH. researchgate.net
Once BSH is obtained, the formation of a disulfide-bridged dodecaborate dimer, [B₁₂H₁₁S-S-B₁₂H₁₁]⁴⁻, can be achieved through mild oxidation. This dimerization represents the synthesis of a discrete, well-defined polysulfide (disulfane) dodecaborate complex. The oxidation can be carried out using reagents like sodium iodosobenzoate or nickel peroxide. cas.czosti.gov Autooxidation with molecular oxygen in an aqueous solution also leads to the formation of the disulfide dimer. cas.czosti.gov
The general reaction scheme for the formation of the disulfide-bridged complex is shown below: 2 [B₁₂H₁₁SH]²⁻ + [O] → [B₁₂H₁₁S-S-B₁₂H₁₁]⁴⁻ + H₂O
Further derivatization of the thiol group in BSH is also common. Alkylation with primary alkyl halides typically yields a mixture of the monoalkylated thioether, [B₁₂H₁₁SR]²⁻, and the S,S-bis-substituted sulfonium derivative, [B₁₂H₁₁SR₂]⁻. sci-hub.secas.cz This reactivity highlights the nucleophilic character of the sulfur atom in BSH, enabling the construction of more complex sulfur-containing structures.
Formation of Related Sulfur-Bridged Boron Clusters
The disulfide dimer, µ-disulfido-bis(undecahydro-closo-dodecaborate)(4-), or [B₁₂H₁₁SSB₁₂H₁₁]⁴⁻, is the most prominent example of a sulfur-bridged dodecaborate cluster. Its synthesis, as detailed in the previous section, proceeds via the controlled oxidation of the [B₁₂H₁₁SH]²⁻ anion. cas.czosti.govdeepdyve.com The structure consists of two icosahedral dodecaborate cages linked by a disulfide bond (B-S-S-B).
The reactivity of this disulfide bridge allows for the formation of other related sulfur-bridged species. Further oxidation of the disulfide derivative with molecular oxygen can lead to the formation of progressively more oxidized bridging moieties. These include the sulfide-sulfoxide, [B₁₂H₁₁SS(O)B₁₂H₁₁]⁴⁻, and subsequently the sulfoxide-sulfone, [B₁₂H₁₁S(O)SO₂B₁₂H₁₁]⁴⁻. cas.cz The reaction of [B₁₂H₁₁SH]²⁻ with sulfinyl or sulfonyl chlorides can also produce derivatives with oxidized sulfur links. cas.cz These transformations demonstrate that the sulfur bridge is not merely a passive linker but a reactive site for further functionalization.
Beyond simple disulfide bridges, cyclic thioethers can be formed. For instance, the reaction of [B₁₂H₁₁SH]²⁻ with dihalogenated alkanes, such as Br(CH₂)₄Br, in the presence of a base, results in the formation of a cyclic sulfonium derivative, closo-[B₁₂H₁₁S(CH₂)₄]⁻, where the sulfur atom is part of a five-membered ring attached to the boron cluster. sci-hub.se While not a bridge between two clusters, this demonstrates the versatility of sulfur in forming cyclic structures appended to the dodecaborate cage.
| Bridged/Complex Type | Precursor | Reagents/Conditions | Product | Citation |
| Disulfide-Bridged Dimer | [B₁₂H₁₁SH]²⁻ | Mild oxidation (e.g., O₂, NiO₂, OIC₆H₄COONa) | [B₁₂H₁₁S-S-B₁₂H₁₁]⁴⁻ | cas.czosti.gov |
| Sulfide-Sulfoxide Bridge | [B₁₂H₁₁SSB₁₂H₁₁]⁴⁻ | Molecular oxygen | [B₁₂H₁₁SS(O)B₁₂H₁₁]⁴⁻ | cas.cz |
| Sulfoxide-Sulfone Bridge | [B₁₂H₁₁SS(O)B₁₂H₁₁]⁴⁻ | Molecular oxygen | [B₁₂H₁₁S(O)SO₂B₁₂H₁₁]⁴⁻ | cas.cz |
| Cyclic Sulfonium | [B₁₂H₁₁SH]²⁻ | Br(CH₂)₄Br, NaOH/MeCN | closo-[B₁₂H₁₁S(CH₂)₄]⁻ | sci-hub.se |
Control of Regioselectivity and Stereochemistry in Functionalization
Achieving control over the site of substitution (regioselectivity) on the highly symmetric [B₁₂H₁₂]²⁻ cage is a significant synthetic challenge. The 12 B-H vertices are initially identical, but the introduction of a first substituent breaks this symmetry and influences the position of subsequent functionalizations. Electronic and steric factors, as well as the use of catalytic methods, are key to directing these reactions.
Electronic Directing Effects on Substitution Patterns
The electronic nature of substituents on the dodecaborate cluster plays a crucial role in directing further substitution reactions. The introduction of a functional group creates a dipole and alters the electron density distribution across the 3D aromatic cage, making certain boron vertices more susceptible to electrophilic or nucleophilic attack.
A key strategy for regioselective functionalization involves an electrophile-induced nucleophilic substitution (EINS) mechanism. acs.orgchem-soc.si In this process, an electrophile attacks the cage, creating a reactive intermediate that is then attacked by a nucleophile. Zwitterionic aryliodonium derivatives of closo-borates have been identified as attractive intermediates for achieving regioselective functionalization through subsequent nucleophilic substitution with a variety of reagents. chem-soc.si
Computational studies on the phenyliodo diacetate-mediated B–H functionalization of an amide-substituted closo-dodecaborate cluster revealed that a concerted iodination–deprotonation process is the basis for the observed high regioselectivity for ortho-B–H functionalization. chem-soc.si This highlights the importance of the directing group (in this case, an amide) in activating a specific B-H bond. The dodecaborate cluster itself has been characterized as a very strong electron-donating group, primarily through an inductive/field effect, which influences the reactivity of attached organic moieties and the cluster itself.
Steric Influences in Synthetic Transformations
Steric hindrance is a significant factor that can control the regioselectivity and the extent of functionalization on the dodecaborate cluster. The bulky, icosahedral nature of the cage means that large substituents can physically block access to adjacent boron vertices, thereby directing incoming reagents to more accessible sites.
For example, in the alkylation of the mercapto derivative [B₁₂H₁₁SH]²⁻, reactions with primary alkyl halides can lead to S,S-bis-substituted sulfonium salts. However, with bulkier secondary halides, only monoalkylation to form the thioether is typically observed, indicating that steric hindrance from the first alkyl group prevents the addition of a second one to the same sulfur atom. sci-hub.se Similarly, the trialkylation of the perchlorinated anion [B₁₂Cl₁₁NH₃]⁻ proved to be difficult, presumably due to the steric hindrance imposed by the already present substituents.
Catalytic Strategies for Selective Functionalization
The development of catalytic methods has revolutionized the selective functionalization of dodecaborate clusters, enabling the formation of B-C and B-N bonds with high regioselectivity under mild conditions.
Rhodium (Rh) and Iridium (Ir) Catalysis: Transition-metal-catalyzed B-H activation has emerged as a powerful tool. Amide and ureido functionalities have been successfully employed as directing groups to achieve regioselective B-C and concomitant B-O bond formation. grafiati.com Rh(III) and Ir(III) catalysts, in combination with amide directing groups, facilitate the direct and selective functionalization of cage boron vertices. This approach has been used to synthesize products with B-C, B-N, and B-Cl bonds.
Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions have been established as a versatile method for forming direct B-C bonds. The Suzuki-Miyaura coupling of monoiodo-undecahydridododecaborate, [B₁₂H₁₁I]²⁻, with various boronic acids provides a general route to link the inorganic cluster to organic building blocks. mdpi.com The choice of ligand and solvent is crucial for the success of these couplings. Buchwald-Hartwig cross-coupling has also been employed to form B-N linkages, for example, by reacting [B₁₂H₁₁I]²⁻ with urea (B33335) as a nitrogen source. mdpi.com These catalytic methods often exhibit high functional group tolerance, opening up a wide chemical space for creating hybrid dodecaborate materials.
| Strategy | Catalyst/Method | Reaction Type | Outcome | Citation |
| Electronic | Phenyliodo diacetate | Concerted iodination–deprotonation | High regioselectivity for ortho-B-H functionalization | chem-soc.si |
| Electronic | Electrophile-Induced Nucleophilic Substitution (EINS) | Electrophilic attack followed by nucleophilic substitution | Regioselective functionalization via reactive intermediates | acs.orgchem-soc.si |
| Steric | Alkylation of [B₁₂H₁₁SH]²⁻ | Nucleophilic substitution | Monoalkylation with bulky secondary halides vs. dialkylation with primary halides | sci-hub.se |
| Catalytic | Rh(III) / Ir(III) complexes | Amide-directed B-H activation | Regioselective formation of B-C, B-N, B-Cl bonds | grafiati.com |
| Catalytic | Pd complexes (e.g., with DavePhos ligand) | Suzuki-Miyaura cross-coupling | B-C bond formation between [B₁₂H₁₁I]²⁻ and boronic acids | mdpi.com |
| Catalytic | Pd complexes | Buchwald-Hartwig cross-coupling | B-N bond formation from [B₁₂H₁₁I]²⁻ | mdpi.com |
Structural Elucidation and Advanced Bonding Analysis
Crystallographic Studies for Solid-State Structure Determination
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing fundamental insights into its chemical and physical properties. mdpi.com
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level structure of crystalline solids. mdpi.com The technique involves directing a beam of monochromatic X-rays onto a single crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, the electron density map of the crystal can be calculated. This map is then used to build a model of the crystal structure, revealing precise details about the unit cell dimensions, atomic positions, and the geometry of the molecules or ions within the lattice. mdpi.com
This methodology has been extensively applied to characterize a wide range of dodecaborate (B577226) derivatives, including halogenated, hydroxylated, and other functionalized forms, providing crucial data on their molecular and supramolecular structures. chemrxiv.orgnih.gov While a complete single-crystal X-ray structure of Na₂[B₁₂H₁₁SH] is not detailed in the available literature, the structural parameters can be reliably inferred from theoretical calculations and comparison with crystallographically characterized analogues.
In the absence of a specific SCXRD study for Na₂[B₁₂H₁₁SH], Density Functional Theory (DFT) calculations provide valuable insights into its molecular geometry. semanticscholar.org The [B₁₂H₁₁SH]²⁻ anion consists of an icosahedral cage of twelve boron atoms, with one boron atom bonded to an exopolyhedral thiol (-SH) group and the other eleven bonded to hydrogen atoms. acs.org DFT calculations on the related [B₁₂H₁₁S-Au]²⁻ anion show that the electron density is primarily located on the sulfur atom, indicating it as the site with the highest affinity for forming external bonds. semanticscholar.org
The key structural parameters for the anion, based on theoretical models, are summarized in the table below.
| Parameter | Description | Calculated Value (Å) | Reference |
|---|---|---|---|
| B-S Bond Length | The distance between the boron atom of the cage and the exopolyhedral sulfur atom. | ~1.90 | semanticscholar.org |
| S-H Bond Length | The distance between the sulfur and hydrogen atoms of the thiol group. | ~1.35 | semanticscholar.org |
| B-B Bond Length | The average distance between adjacent boron atoms within the icosahedral cage. | ~1.77 - 1.79 | mdpi.com |
| B-H Bond Length | The distance between a boron atom and its bonded hydrogen atom. | ~1.21 - 1.22 | semanticscholar.org |
| Cage Diameter (S to apical H) | The distance from the exopolyhedral sulfur atom to the hydrogen on the opposite side of the cage. | 6.531 | semanticscholar.org |
Intermolecular interactions in the solid state would involve ionic interactions between the Na⁺ cations and the [B₁₂H₁₁SH]²⁻ anions. Additionally, weaker interactions such as dihydrogen bonds (B-H···H-S) and van der Waals forces are expected to play a significant role in the crystal packing. rsc.org Studies on brominated sulfonium (B1226848) derivatives of other borane (B79455) clusters have shown that Br···H and Br···Br interactions can be attractive and contribute significantly to the crystal lattice energy, suggesting that analogous S···H or S···S interactions could be important in the packing of Na₂[B₁₂H₁₁SH]. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in alkali metal salts of closo-borates. researchgate.net For example, Na-based hydroborates like Na₂B₁₂H₁₂ are known to undergo order-disorder phase transitions at elevated temperatures, leading to different polymorphs with dramatically increased ionic conductivity. researchgate.net These transitions are often driven by the onset of dynamic reorientational motion of the large, quasi-spherical dodecaborate anions, which facilitates cation mobility. mdpi.com
The introduction of a functional group, such as the sulfane (-SH) group, is a key strategy in crystal engineering. mdpi.com This approach allows for the deliberate modification of molecular shape, size, and intermolecular interactions to control the resulting crystal packing and material properties. rsc.org By replacing a hydrogen atom with the -SH group, the nearly perfect icosahedral symmetry of the parent [B₁₂H₁₂]²⁻ anion is broken. This functionalization can be used to tune physical properties such as solubility, stability, and the potential for forming specific intermolecular synthons, like hydrogen bonds involving the thiol group, thereby directing the assembly of novel solid-state architectures. nih.gov
Theoretical Models of Bonding and Electronic Structure
The bonding in closo-borate clusters like the dodecaborate anion cannot be described by classical two-center, two-electron bonds, as they are electron-deficient systems. semanticscholar.orgnih.gov Their remarkable stability is explained by the concept of three-dimensional aromaticity, involving delocalized sigma-bonding orbitals that span the entire polyhedral cage. phantomsfoundation.com Theoretical investigations using Density Functional Theory (DFT) and other quantum chemical methods are crucial for understanding the electronic structure, stability, and reactivity of these complex anions. mdpi.comnih.gov
Calculations show that the stability of the [B₁₂H₁₂]²⁻ cage is significant. researchgate.net The substitution of a hydrogen atom with a functional group, such as -SH, modifies the electronic properties. DFT studies on related electrophilic anions like [B₁₂X₁₁]⁻ (where X is a halogen) show that the "naked" boron atom (where the substituent was removed) becomes a highly electrophilic site, capable of binding with various nucleophiles. d-nb.info A similar principle applies to the functionalized [B₁₂H₁₁SH]²⁻, where the electronic nature of the B-S bond and its influence on the rest of the cage are key to its chemical behavior. semanticscholar.org
To gain deeper insight into the unique bonding of closo-borates, methods based on the topological analysis of electron density are employed, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF). mdpi.compitt.edu
The Electron Localization Function (ELF) provides a visual representation of electron pairing in a molecule. canterbury.ac.uk Studies on closo-boron clusters like [B₁₂H₁₂]²⁻ using ELF have been instrumental in characterizing their bonding. researchgate.netmpg.de The analysis does not show localized two-center bonds between boron atoms. Instead, regions of high ELF values are found within the triangular faces of the icosahedron, providing a clear visualization of the delocalized three-center, two-electron (3c-2e) bonds that are characteristic of these cages. researchgate.netmpg.de
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and their properties. pitt.eduucl.ac.uk Key features are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. semanticscholar.org Analysis of the electron density and its Laplacian (∇²ρ(r)) at these points helps to classify the nature of the chemical bond. acs.org QTAIM studies on closo-borate anions have been used to investigate the B-H bonds, finding that the electron density at the B-H BCP increases with the size of the boron cluster. mdpi.comsemanticscholar.org For substituted dodecaborates, QTAIM can be used to analyze the properties of the exopolyhedral bond (e.g., the B-S bond in [B₁₂H₁₁SH]²⁻) and quantify its covalent versus ionic character. mdpi.com This approach provides a rigorous framework for describing the subtle electronic effects of substituting different functional groups onto the boron cage. nih.gov
Molecular Orbital Theory and Electron Delocalization
The electronic structure of the parent icosahedral [B₁₂H₁₂]²⁻ anion is characterized by a highly delocalized framework of electrons, a feature often described as three-dimensional aromaticity. According to Wade's rules, a closo-borane with n vertices requires n+1 skeletal electron pairs for stability. For the 12-vertex dodecaborate, this necessitates 13 pairs of framework bonding electrons, which are housed in a set of delocalized molecular orbitals (MOs) formed by the overlapping valence atomic orbitals of the boron atoms. This delocalization is key to the anion's remarkable thermodynamic stability.
When a sulfane group (such as a mercapto group, -SH) replaces a hydrogen atom to form the [B₁₂H₁₁SH]²⁻ anion, the high symmetry of the parent cage is reduced. This perturbation lifts the degeneracy of some molecular orbitals and introduces new bonding interactions between the sulfur substituent and the boron cage.
The molecular orbitals of the substituted cage can be conceptually divided into three main categories:
Framework Molecular Orbitals: These are largely composed of atomic orbitals from the 12 boron atoms and are responsible for the cage's structural integrity. They remain highly delocalized, preserving the aromatic character of the cluster.
Exo-polyhedral B-H Bonding Orbitals: These are primarily localized two-center, two-electron bonds between the remaining 11 boron atoms and their terminal hydrogen atoms.
Boron-Sulfur Bonding Orbitals: These orbitals are of primary interest and arise from the interaction between the atomic orbitals of the sulfur atom and the molecular orbitals of the B₁₁H₁₁ fragment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the anion's reactivity. Computational studies on related substituted boranes indicate that the HOMO is often associated with the boron cage, while the LUMO's character can be influenced by the substituent.
| Molecular Orbital | Conceptual Description | Key Atomic Orbital Contributions | Significance |
|---|---|---|---|
| HOMO | Primarily cage-based bonding orbital | B (p), S (p) | Site of nucleophilic attack / electron donation |
| LUMO | Primarily cage-based anti-bonding orbital | B (p), S (p*) | Site of electrophilic attack / electron acceptance |
| Cage Framework MOs | Delocalized orbitals maintaining icosahedral structure | B (s, p) | Responsible for 3D aromaticity and stability |
| B-S σ-orbital | Localized bonding orbital along the B-S axis | B (spx), S (p) | Primary covalent link between cage and substituent |
Note: This table presents a conceptual breakdown. Precise orbital compositions and energies require specific quantum chemical calculations.
Computational Insights into Multicenter Boron-Sulfur Bonding
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for dissecting the intricate bonding within substituted boron clusters. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to translate complex wavefunctions into chemically intuitive concepts like bond order, atomic charges, and orbital hybridization.
Natural Bond Orbital (NBO) Analysis: NBO analysis localizes the delocalized molecular orbitals into a set of one- and two-center orbitals that correspond to a classical Lewis structure. This method allows for the quantification of the B-S bond. An NBO analysis of the [B₁₂H₁₁SH]²⁻ anion would reveal a primary σ-bond between the boron atom and the sulfur atom, composed of hybrid orbitals from each. The analysis also quantifies delocalization effects through second-order perturbation theory, which measures the stabilizing energy of donor-acceptor interactions, such as the donation of electron density from sulfur's lone pairs into anti-bonding orbitals of the boron cage.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atomic interactions. The presence of a bond path between a boron and sulfur atom, along with a corresponding bond critical point (BCP), provides unambiguous evidence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For a B-S bond in this context, one would expect characteristics of a polar covalent bond, with a significant accumulation of electron density along the bond path.
Computational studies on various substituted dodecaborates have established that the exo-polyhedral bond (in this case, B-S) is not a simple two-center, two-electron bond but is influenced by the delocalized electronic system of the entire cage. The boron atom involved in the bond is itself part of a multicenter bonding network within the icosahedron. Therefore, the B-S bond is best described as a multicenter interaction, where the sulfur atom is covalently linked to a boron atom that is simultaneously bonded to five other boron atoms within the cage framework.
| Computational Parameter | Methodology | Expected Finding for B-S Bond in [B₁₂H₁₁SH]²⁻ | Interpretation |
|---|---|---|---|
| Bond Length | DFT Geometry Optimization | ~1.9 Å | Indicates a single covalent bond distance. |
| Wiberg Bond Index | NBO Analysis | ~0.8 - 0.9 | Suggests a bond order slightly less than a pure single bond, indicating delocalization effects. |
| Natural Atomic Charge (S) | NBO Analysis | Negative | Reflects the higher electronegativity of sulfur relative to boron. |
| Electron Density at BCP (ρ(r)) | QTAIM Analysis | Significant positive value | Confirms the presence of a shared (covalent) interaction. |
| Laplacian of Electron Density at BCP (∇²ρ(r)) | QTAIM Analysis | Typically negative | Characterizes charge concentration typical of covalent bonds. |
Note: The numerical values in this table are illustrative estimates based on typical B-S bond parameters and computational studies of related borane derivatives. Specific values for [B₁₂H₁₁SH]²⁻ would require dedicated DFT calculations.
Reactivity and Reaction Mechanisms
Exo-polyhedral Reactivity of Sodium;sulfane;dodecaborate (B577226)
The exo-polyhedral reactivity of sodium;sulfane;dodecaborate, referring to chemical transformations of the sulfur-containing substituent attached to the boron cage, is distinct from the reactivity of the cage itself. These reactions are primarily governed by the chemical nature of the sulfur atom and its interaction with the electron-delocalized dodecaborate cage.
The functionalization of the parent closo-dodecaborate anion, [B₁₂H₁₂]²⁻, and its derivatives typically proceeds through an electrophile-induced nucleophilic substitution (EINS) mechanism. researchgate.net This pathway is fundamental to understanding how substituents, including the sulfane group, are introduced onto the boron cage. The process is initiated by an attack from an electrophile on the electron-rich B-H bond. This interaction polarizes the B-H bond, making the boron atom susceptible to a subsequent attack by a nucleophile. The reaction culminates in the displacement of a hydride ion or another leaving group, resulting in a substituted dodecaborate. While this mechanism describes the installation of the sulfane group, the subsequent reactivity at the sulfur center follows different, more conventional pathways dictated by the nucleophilicity of sulfur.
The sulfur atom in the sulfane;dodecaborate anion, [B₁₂H₁₁SH]²⁻, is a potent nucleophilic center. The chemical behavior of sulfur-containing organic compounds, such as thiols (R-SH), provides a useful analogy. While thiols themselves are moderately nucleophilic, their conjugate bases, thiolates (R-S⁻), are significantly more reactive. libretexts.orgmsu.edu The sulfane;dodecaborate anion is acidic at the S-H bond and can be readily deprotonated to form the corresponding thiolate, [B₁₂H₁₁S]³⁻.
This thiolate anion is an excellent nucleophile due to the negative charge localized on the highly polarizable sulfur atom. nih.gov The high nucleophilicity of sulfur, which is much greater than that of oxygen, allows it to participate in a variety of useful electrophilic substitutions. libretexts.orgmsu.edu The reactivity of this thiolate is central to the exo-polyhedral functionalization of the molecule, particularly in reactions like alkylation and acylation. The reactivity sequence for various sulfur nucleophiles in reactions with S-nitrosothiols has been established, underscoring the potent reactivity of thiolate ions (represented by MeS⁻). rsc.org
Table 1: Comparison of Nucleophilicity in Sulfur and Oxygen Analogs
| Feature | Sulfur Compounds (Thiols/Thiolates) | Oxygen Compounds (Alcohols/Alkoxides) |
|---|---|---|
| Acidity | More acidic (e.g., H₂S is much stronger than H₂O) | Less acidic |
| Nucleophilicity | Sulfur is a powerful nucleophile, especially in thiolate form (R-S⁻) libretexts.orgmsu.edu | Oxygen is less nucleophilic |
| Basicity | Weaker bases | Stronger bases |
| Polarizability | High | Low |
Building on its strong nucleophilic character, the thiolate form of this compound, [B₁₂H₁₁S]³⁻, readily undergoes S-alkylation and S-acylation. These reactions are classic examples of nucleophilic substitution, typically following an Sₙ2 pathway. libretexts.org
Alkylation: In the presence of alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide), the sulfur center attacks the electrophilic carbon atom, displacing the halide leaving group. libretexts.orgmsu.edu This reaction results in the formation of a thioether derivative, [B₁₂H₁₁(SR)]²⁻. The synthesis of the methyl sulfide (B99878) derivative [B₁₂H₁₁SMe]²⁻ is a documented example of this process. researchgate.net
Acylation: Similarly, reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of thioester derivatives, [B₁₂H₁₁(SC(O)R)]²⁻. The mechanism is analogous to alkylation, involving the nucleophilic attack of the sulfur anion on the carbonyl carbon of the acylating agent. masterorganicchemistry.comlibretexts.org
These reactions provide a robust platform for further modifying the dodecaborate cluster, allowing for the attachment of a wide variety of organic functionalities through a stable sulfur linkage.
Table 2: Representative S-Functionalization Reactions
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | [B₁₂H₁₁(SR)]²⁻ |
| Acylation | Acyl Halide (RCO-X) | [B₁₂H₁₁(SC(O)R)]²⁻ |
Beyond traditional ionic reaction pathways, radical-mediated processes offer modern and versatile methods for functionalization. nih.gov Radical pathways can be initiated through thermal or photochemical cleavage of weak bonds. nih.gov For the sulfane;dodecaborate anion, a plausible radical pathway involves the homolytic cleavage of the S-H bond. This can be achieved through hydrogen atom transfer (HAT) to a suitable radical initiator, generating a sulfur-centered radical, [B₁₂H₁₁S•]²⁻.
This highly reactive boron-sulfur radical intermediate can then participate in a variety of subsequent reactions:
Radical Coupling: It can couple with other radical species to form new S-C, S-N, or S-S bonds.
Addition to Unsaturated Systems: It can add across double or triple bonds in alkenes and alkynes, leading to more complex structures. mdpi.com
These radical-relay methods expand the scope of possible modifications to the dodecaborate cluster, enabling the formation of bonds that are often challenging to construct via conventional ionic mechanisms. nih.gov
Reactions Involving the Boron Cage Framework
While the exo-polyhedral substituent provides one handle for reactivity, the boron cage itself, with its multiple B-H bonds, is also a site for chemical modification.
A powerful strategy for the direct functionalization of the boron cage is transition-metal-catalyzed B-H activation. researchgate.netnih.gov This approach allows for the selective conversion of robust B-H bonds into new bonds (e.g., B-C, B-N, B-O), even in the presence of an existing substituent like the sulfane group. The unique electronic structure of carboranes and boranes presents challenges for regioselective synthesis due to the low polarity of the B-H bonds. bohrium.com
The mechanism typically involves the oxidative addition of a B-H bond to a low-valent transition metal center (e.g., Pd, Rh, Ir). This is followed by further reaction steps, often culminating in a reductive elimination that forges the new bond and regenerates the catalyst. The regioselectivity of B-H activation can often be controlled by using a directing group—a functional group already present on the cluster that coordinates to the metal center and guides it to a specific B-H bond. rsc.org The sulfane group (-SH) or a derived thioether (-SR) on the dodecaborate cage could potentially serve as such a directing group, influencing the position of further substitution. This methodology has been used to achieve diverse derivatizations, including alkylation, thiolation, and halogenation of boron clusters. researchgate.net
Metal Coordination Chemistry with Sulfur-Dodecaborate Ligands
The mercaptoundecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₁SH]²⁻, serves as a versatile ligand in coordination chemistry. acs.orgosti.gov This sulfur-containing dodecaborate derivative can coordinate to metal centers through its thiol group, acting as a bridge between the robust boron cluster and the metal. The coordination can occur through the sulfur atom, forming stable metal-thiolate bonds. umaine.edu
Research has demonstrated the synthesis of various transition metal complexes utilizing sulfur-dodecaborate ligands. For instance, germa-closo-dodecaborate can react with sulfur to form [S-GeB₁₁H₁₁]²⁻, which has been successfully used as a ligand in palladium and platinum complexes. nih.gov This highlights the capability of dianionic chalcogen adducts of heteroboranes to function as novel ligands in transition metal chemistry. nih.gov Similarly, the synthesis and crystal structure of pentaammine(1-thiolato-closo-undecahydrododecaborane)ruthenium(III) dihydrate has been reported, showcasing the use of the borocaptate anion as a ligand. acs.org
The nature of the substituent on the boron cage can influence the coordination properties. mdpi.com While some substituents may reduce the coordination ability of the boron ligand, the thiol group provides a specific and reactive site for metal binding. mdpi.com The coordination is not limited to transition metals; for example, a 2D coordination polymer has been synthesized using the perhydroxylated cluster [B₁₂(OH)₁₂]²⁻ with Zn(II), demonstrating the versatility of functionalized dodecaborates in forming extended structures. rsc.org The principles of metal-ligand coordination, which depend on the properties of both the metal ion and the ligand, govern the stability and structure of these complexes. nih.govyoutube.com
Cluster Fragmentation and Rearrangement Reactions
The icosahedral B₁₂ cage of dodecaborate is remarkably stable, but it can undergo fragmentation and rearrangement reactions under specific, often energetic, conditions. These reactions are of significant interest for understanding the fundamental chemistry of boron clusters and for creating new cluster derivatives.
Collision-induced dissociation (CID) in mass spectrometry is a primary tool for studying fragmentation pathways. The fragmentation of perhalogenated closo-dodecaborate clusters, [B₁₂X₁₂]²⁻ (where X = F, Cl, Br, I), depends on the halogen substituent. rsc.org For [B₁₂I₁₂]²⁻, fragmentation proceeds via the successive loss of iodine radicals or ions, leading to intermediate B₁₂Iₙ⁻ species. rsc.orguniversityofgalway.ie As more iodine atoms are stripped away, the icosahedral B₁₂ framework becomes destabilized and can open to form non-icosahedral structures. universityofgalway.ie In contrast, for clusters with stronger boron-halogen bonds like [B₁₂F₁₂]²⁻ or [B₁₂Cl₁₂]²⁻, the dominant fragmentation pathway involves the loss of small molecules, such as BX₃. rsc.org Similarly, studies on sodium and potassium tetrafluoroborate (B81430) clusters show fragmentation through the loss of BF₃ or entire MBF₄ units. nih.gov Highly charged sodium clusters have been shown to undergo sequential emission of smaller charged fragments or multifragmentation. aps.org
Cage rearrangement reactions, where the boron or heteroatom vertices of the cluster change position, have also been observed. In certain ruthenium complexes, a zwitterionic stanna-closo-dodecaborate ligand, initially coordinated through the tin atom (η¹-Sn), undergoes a rearrangement upon heating to form a more stable complex where the ruthenium atom is coordinated to three boron vertices of the cage (η³-BH). researchgate.netrsc.org Other cage-opening and rearrangement reactions have been documented for nido-decaborane, which can be converted to closo-boron clusters like [B₁₂H₁₂]²⁻ under certain conditions. nih.govacs.org These transformations often proceed through deprotonation and subsequent rearrangement of the cage hydrogens, followed by the addition of a ligand or further cluster condensation. acs.org Highly reactive fragment ions, such as [B₁₂I₁₁]⁻ generated by CID, can be used to selectively functionalize biomolecules, demonstrating controlled reactions with these otherwise unstable species. nih.gov
Stability and Degradation Pathways (Research-Oriented)
Chemical and Thermal Stability Studies under Varied Conditions
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, and its derivatives are renowned for their exceptional chemical and thermal stability. mdpi.com This stability is attributed to the highly symmetric, icosahedral structure and the delocalized nature of the bonding within the boron cage. mdpi.com
Numerous studies have quantified the thermal stability of various dodecaborate salts. Many vertex-differentiated closo-dodecaborates, including mixed hydroxylated/halogenated clusters, maintain thermal stability up to 500 °C. chemrxiv.org The thermal decomposition of salts like copper(I) closo-decaborate (Cu₂[B₁₀H₁₀]) at 800 °C has been used to produce ceramic materials like copper boride. mdpi.com In the context of hydrogen storage materials, alkali metal dodecahydro-closo-dodecaborate salts are known to be stable intermediates that form during the dehydrogenation of metal borohydrides. sandia.govnist.gov These intermediates require harsh conditions, such as 500 °C and 100 MPa of H₂, to be converted back into the corresponding metal borohydrides, underscoring their high thermal stability. sandia.govnist.gov
The chemical stability is equally impressive. The [B₁₂H₁₂]²⁻ cage is resistant to degradation by strong acids and bases. researchgate.net However, its derivatives can undergo reactions under specific conditions. For example, the oxidation of the closo-decaborate anion in air begins at approximately 350 °C. mdpi.com Perfunctionalized derivatives, such as the halogenated forms [B₁₂X₁₂]²⁻, also exhibit high stability and can often be handled under ambient conditions without decomposition. nih.gov The stability of these clusters has led to their investigation in a wide range of applications, from electrolytes to materials science. acs.org
| Compound | Condition | Observed Stability / Decomposition Temperature | Reference |
|---|---|---|---|
| Mixed Hydroxylated/Halogenated Li₂[B₁₂Xₙ(OH)ₘ] | N₂ atmosphere | Stable up to 500 °C | chemrxiv.org |
| Cu₂[B₁₀H₁₀] | Inert atmosphere | Decomposes at 800 °C to form CuB₂₄ | mdpi.com |
| M₂B₁₂H₁₂ (M = Li, Na, K) + MH | 100 MPa H₂ | Converts to MBH₄ at 500 °C | sandia.govnist.gov |
| [C₆mim][B₁₂Cl₆H₅N(ⁿPr)₃] | Inert atmosphere | Decomposes at 371 °C | acs.org |
| Li₂B₁₀H₁₀ | Heating in vacuum | Undergoes phase transitions up to ~430 °C before amorphization | acs.org |
Mechanistic Investigations of Decomposition Processes
Understanding the mechanisms of dodecaborate decomposition is crucial for controlling their reactivity and designing new materials. Decomposition can proceed through several pathways, depending on the cluster's substituents and the external conditions.
One major pathway is thermal decomposition, which often leads to the formation of boron-containing ceramics and composites. mdpi.com For example, the annealing of copper(II) complexes with closo-decaborate anions in an argon atmosphere at 900 °C yields a composite material consisting of copper nanoparticles within a boron nitride matrix. mdpi.com The decomposition of diboron (B99234) tetrahalides (B₂X₄) at elevated temperatures can lead to the formation of perhalogenated boron subhalide clusters, such as B₉Br₉ and B₁₀Br₁₀, through a series of complex condensation and fragmentation steps. nih.govelectronicsandbooks.com
In the gas phase, the decomposition of charged clusters has been studied in detail. As noted previously, the fragmentation of [B₁₂I₁₂]²⁻ involves the sequential loss of iodine atoms. universityofgalway.ie First-principles calculations suggest that the initial loss of an iodine radical likely occurs from a triplet state of the dianion. As more iodine is lost, the icosahedral B₁₂ cage is destabilized and opens up, eventually flattening as it is stripped of its substituents. universityofgalway.ie This contrasts with clusters having stronger B-X bonds (X=F, Cl), where decomposition is dominated by the loss of BX₃ molecules, suggesting a different mechanism that involves the simultaneous cleavage of multiple B-B and B-X bonds. rsc.org The decomposition of formic acid, while not directly involving a dodecaborate, provides a model for understanding dehydrogenation pathways that can be mediated by cluster compounds, often involving formate (B1220265) or carboxyl intermediates. unipa.it
Influence of Substituents on Cage Stability
Substituents attached to the closo-dodecaborate cage have a profound impact on its chemical, thermal, and electrochemical stability. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—are particularly important in tuning the stability of the cluster. lbl.gov
Computational and experimental studies have shown that attaching electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) to the cage increases its oxidative stability. lbl.govnih.gov This is because these groups pull electron density from the cage, making it more difficult to remove an electron (i.e., to oxidize). Conversely, electron-donating groups (e.g., alkyl, alkoxy, amino groups) tend to decrease the oxidative stability of the cage by increasing the electron density on the cluster framework. lbl.gov This principle has been applied in designing new carba-closo-dodecaborate anions for high-voltage battery electrolytes, where replacing a C-H proton with a more electronegative fluorine atom was shown to enhance anodic stability. lbl.govnih.gov
| Substituent Type | Examples | Effect on Oxidative Stability | Reasoning | Reference |
|---|---|---|---|---|
| Strongly Electron-Withdrawing | -F, -CF₃, -NO₂ | Increases | Decreases electron density on the cage, making oxidation more difficult. | lbl.govnih.gov |
| Electron-Donating | -Alkyl, -Alkoxy, -Amino | Decreases | Increases electron density on the cage, making oxidation easier. | lbl.gov |
| Halogens | -Cl, -Br, -I | Generally increases oxidative stability; affects fragmentation pathways. | Inductive electron withdrawal; alters B-X bond strength. | rsc.org |
| Amide | -NHCOR | Can direct reactivity and functionalization at specific positions. | Acts as a directing group, influencing reaction mechanisms. | rsc.org |
Based on a comprehensive search, there is a significant lack of specific published research on the chemical compound “this compound” corresponding to the detailed theoretical and computational chemistry topics requested in the outline.
The search results yielded information on related but distinct compounds, such as sodium dodecahydro-closo-dodecaborate (Na₂[B₁₂H₁₂]) iaea.orgresearchgate.netresearchgate.net and various sodium sulfates materialsproject.orgresearchgate.netsigmaaldrich.com, as well as general overviews of computational methodologies like Density Functional Theory (DFT) researchgate.netresearchgate.netdiva-portal.org, Ab Initio methods nih.govwiley.comwikipedia.org, and Frontier Molecular Orbital (FMO) analysis nih.govsapub.orgyoutube.com. However, no specific studies were found that computationally analyze "this compound" itself.
Therefore, it is not possible to provide a scientifically accurate article on the geometry optimization, energetics of isomers, electronic structure, band gap analysis, FMO analysis, high-level benchmarking calculations, or simulations of nanoclusters for this specific compound as requested. The available data does not permit the creation of the detailed content and data tables specified in the instructions.
Theoretical and Computational Chemistry
Reaction Pathway and Mechanism Elucidation
The elucidation of reaction pathways for derivatives of the icosahedral closo-dodecaborate anion ([B₁₂H₁₂]²⁻) relies heavily on theoretical and computational chemistry. acs.org Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. nih.gov This computational exploration allows researchers to identify stable intermediates, transition states, and final products, thereby constructing a detailed, step-by-step reaction mechanism. acs.org
A prominent example is the study of the thiocyanation of the [B₁₂H₁₂]²⁻ anion. acs.orgacs.org Computational investigations have revealed that this reaction proceeds via an electrophilic substitution mechanism. acs.org The calculations trace the pathway from the initial interaction of the reactants—the dodecaborate (B577226) anion and thiocyanogen (B1223195) ((SCN)₂) —through the transition state, to the formation of the monosubstituted product, [B₁₂H₁₁ (SCN)]²⁻. acs.org This approach not only confirms the plausibility of a proposed mechanism but also provides quantitative data, such as the energies of various species along the reaction coordinate. acs.org Similarly, computational studies on the functionalization of substituted closo-dodecaborate clusters have identified a concerted iodination-deprotonation process, which explains the observed regioselectivity. rsc.org These theoretical models are crucial for understanding the fundamental reactivity of the boron cage, which is often characterized by delocalized, three-dimensional aromaticity. bohrium.com
A critical aspect of mechanism elucidation is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. libretexts.org Computational chemistry enables the precise location of the TS geometry and the calculation of its energy relative to the reactants. This energy difference is known as the activation barrier or activation energy (Ea), a key determinant of the reaction rate. libretexts.org
| Reaction | Reactants | Mechanism | Calculated Activation Barrier (kcal·mol⁻¹) | Reference |
| Thiocyanation | [B₁₂H₁₂]²⁻ + (SCN)₂ | Electrophilic Substitution | 23.0 | acs.org |
| Deprotonative Borylation | NaTMP + B(CH₂SiMe₃)₃ | Alkyl Migration/Deprotonation | 34.6 (initial deprotonation via TS1) | nih.gov |
This table presents computationally determined activation barriers for reactions involving boron cluster compounds, illustrating the role of theoretical chemistry in quantifying reaction kinetics.
The surrounding solvent can significantly influence the thermodynamics and kinetics of a chemical reaction. slideshare.netnih.gov Computational models account for these environmental factors through various solvation models, such as the Polarizable Continuum Model (PCM). lbl.gov These models simulate the bulk electrostatic effects of the solvent, which can differentially stabilize or destabilize the reactants, transition state, and products based on their polarity and charge distribution. slideshare.netnih.gov
A change in solvent can alter activation energies and, in some cases, may even favor a different reaction mechanism altogether. nih.gov For reactions involving charged species like the dodecaborate dianion, solvation is particularly important. The high charge of the anion leads to strong interactions with polar solvents. In computational studies of dodecaborate derivatives, accounting for solvent effects is crucial for obtaining results that accurately reflect experimental conditions. lbl.gov For example, the calculated oxidative stability of carba-closo-dodecaborate anions for battery applications explicitly includes solvation effects to predict their performance in electrolyte solutions. lbl.gov The choice of solvent can impact the lifetime and stability of the transition state, potentially turning a fleeting complex into a more stable reaction intermediate. slideshare.net
Prediction of Novel Sodium;sulfane;dodecaborate Analogues and Derivatives
Computational chemistry serves as a powerful tool for the rational design and in silico screening of novel molecules before their synthesis is attempted. elsevierpure.comrjpbr.comnih.gov By modifying the parent closo-dodecaborate structure with different functional groups, computational models can predict the properties of the resulting analogues and derivatives. This predictive capability accelerates the discovery of new materials with desired characteristics. lbl.gov
One approach involves the computational screening of various substituents to enhance specific properties, such as electrochemical stability. lbl.gov For example, a computational study on the carba-closo-dodecaborate anion predicted that replacing the hydrogen atom on the carbon vertex with more electronegative groups, like fluorine or a trifluoromethyl group, would increase the anion's oxidative stability. lbl.gov This prediction was subsequently validated experimentally. lbl.gov
Another area of computational design focuses on creating derivatives for specific applications, such as small molecule activation. nih.govacs.org DFT calculations have been used to study the interaction of molecules like O₂, N₂, and CO with modified dodecaborate anions, such as [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ (where X = H, F, CN). nih.govacs.org These studies predict that certain derivatives can bind and activate these small molecules, suggesting their potential use in catalysis. nih.gov The stability of these predicted dianionic species is confirmed by calculating their second electron affinities (EA₂), with positive values indicating stability. acs.org
| Predicted Derivative | First Electron Affinity (EA₁) (eV) | Second Electron Affinity (EA₂) (eV) | Predicted Stability of Dianion | Reference |
| [B₁₂H₁₁]²⁻ | 5.29 | -1.81 | Unstable | acs.org |
| [B₁₂F₁₁]²⁻ | 5.79 | 0.83 | Stable | acs.org |
| [B₁₂ (CN)₁₁]²⁻ | 8.49 | 3.17 | Stable | acs.org |
This table summarizes the computationally predicted electron affinities and stabilities for novel dodecaborate derivatives designed for small molecule activation.
Advanced Materials Science Applications Non Medical
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The distinct characteristics of the closo-dodecaborate anion, [B₁₂H₁₁SH]²⁻, lend themselves to the construction of complex, ordered structures.
The functional thiol group on the closo-dodecaborate cage is a key enabler of directed self-assembly. This process, driven by non-covalent forces, allows molecules to spontaneously organize into stable, well-defined structures. A prime example is the formation of a self-assembled monolayer (SAM) on a polycrystalline gold surface.
Research has demonstrated that the [B₁₂H₁₁SH]²⁻ anion interacts strongly with gold surfaces. The sulfur atom of the thiol group has a high affinity for gold, leading to the formation of a stable, ordered monolayer. This interaction is a cornerstone of "bottom-up" nanofabrication. The assembly process can be monitored in real-time using techniques like surface plasmon resonance (SPR), which tracks the adsorption kinetics. Studies show the data fits a Langmuir kinetic model, which is characteristic of monolayer formation.
The resulting SAM effectively modifies the properties of the gold surface. Electrochemical analysis using cyclic voltammetry and electrochemical impedance spectroscopy confirms the formation of the monolayer, which alters the charge transfer and capacitance at the electrode-solution interface. The bulky, spherical nature of the dodecaborate (B577226) cage creates a unique surface structure compared to simpler thiol compounds, effectively diminishing active sites on the gold surface due to steric effects.
| Parameter | Observation | Technique Used |
| Adsorption Kinetics | Data fits a Langmuir kinetic model, indicating monolayer formation. | Surface Plasmon Resonance (SPR) |
| Surface Modification | A shift in peak potentials related to gold hydroxide redox processes evidences interaction. | Cyclic Voltammetry (CV) |
| Charge Transfer Resistance (Rct) | Increased Rct value upon monolayer formation. | Electrochemical Impedance Spectroscopy (EIS) |
| Double-Layer Capacitance (Cdl) | Altered Cdl value consistent with SAM formation. | Electrochemical Impedance Spectroscopy (EIS) |
This interactive table summarizes the experimental evidence for the self-assembly of [B₁₂H₁₁SH]²⁻ on gold surfaces.
Molecular recognition involves the specific binding of a host molecule to a guest molecule. The closo-dodecaborate cage itself is a stable, nanometer-sized entity that can be functionalized to create specific binding sites. While direct non-medical applications of Na₂[B₁₂H₁₁SH] in molecular recognition are an emerging area of research, the fundamental structure is promising. The ability to attach different organic moieties to the boron cage via the thiol group could allow for the design of host molecules tailored to recognize specific guests.
Similarly, encapsulation involves trapping a guest molecule within a larger host structure. Assemblies of functionalized dodecaborate cages could potentially form shells or capsules. However, specific research demonstrating the use of Na₂[B₁₂H₁₁SH] for creating encapsulation systems for non-medical materials science (e.g., protecting sensitive catalysts or creating controlled-release systems for industrial agents) is not yet widely documented.
Precursors for Novel Materials and Composites
The unique combination of a robust inorganic core and a versatile organic functional group makes Na₂[B₁₂H₁₁SH] an excellent building block, or precursor, for creating new materials with tailored properties.
The thiol group on Na₂[B₁₂H₁₁SH] serves as a reactive handle to chemically integrate the boron cluster into larger polymeric structures. This can be achieved through various organic chemistry reactions, such as thiol-ene "click" chemistry or by serving as a chain-transfer agent in polymerization. Integrating the bulky, rigid dodecaborate cage into a flexible polymer backbone can significantly alter the resulting material's properties, potentially enhancing its thermal stability, mechanical strength, or creating unique dielectric properties.
While specific examples for Na₂[B₁₂H₁₁SH] are not prevalent in non-medical literature, related research on other functionalized closo-dodecaborates demonstrates this principle. For instance, perhydroxylated dodecaborate clusters, [B₁₂(OH)₁₂]²⁻, have been successfully used to create 2D coordination polymers with metal ions like Zn(II). This illustrates the capability of the dodecaborate core to act as a node in extended network structures.
As established, Na₂[B₁₂H₁₁SH] readily forms self-assembled monolayers on gold. This is a direct application in the development of functional thin films. Such coatings can be used to precisely control the surface properties of a material, including its wettability, chemical resistance, and electrochemical behavior. The resulting boron-rich surface could have applications in specialized electronics or as a neutron-responsive surface for sensor applications, leveraging the high neutron cross-section of the boron-10 isotope. The ability to create a stable, well-defined film just one molecule thick is a key advantage for miniaturization and nanotechnology.
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. Na₂[B₁₂H₁₁SH] is an archetypal precursor for this class of materials. It intrinsically contains:
An inorganic part : The stable, electron-delocalized B₁₂ boron cage.
An organic part : The reactive thiol (-SH) functional group.
This structure allows for the creation of Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds. By reacting the thiol group with organic polymers or molecules, it is possible to create novel composites where the inorganic boron cages are uniformly dispersed within an organic matrix. These materials could exhibit a synergistic combination of properties, such as the thermal stability and hardness of a ceramic (from the boron cage) and the flexibility and processability of a polymer (from the organic component). While the potential is significant, the synthesis and characterization of such hybrid materials derived specifically from Na₂[B₁₂H₁₁SH] for non-medical material science applications remains a developing field.
Applications in Catalysis and Chemical Transformations
The unique icosahedral structure of the dodecaborate anion, combined with its capacity for functionalization, makes sodium;sulfane;dodecaborate and related compounds promising candidates for catalysis and as reagents in chemical synthesis. Their reactivity is largely governed by the electronic properties of the boron cage.
Lewis Acidity of Boron Centers in Catalytic Cycles
The foundation of the catalytic potential of many boron compounds lies in their Lewis acidity—the ability of the electron-deficient boron center to accept a pair of electrons. strem.comdaneshyari.com In compounds like this compound, the boron atoms of the cage structure act as Lewis acid sites. This characteristic is pivotal in catalytic cycles where the borane (B79455) can activate substrates. For example, strong boron Lewis acids can activate Si–H bonds, forming a Lewis adduct that serves as a key intermediate in various reduction processes. researchgate.netnih.gov The catalytic system can be tuned by altering the electronic and structural properties of the borane catalyst. nih.gov While simple trialkoxyboranes are weak Lewis acids due to electron donation from oxygen lone pairs into the empty boron orbital, the unique bonding within the closo-borane cage of dodecaborate creates distinct electronic properties. researchgate.net The generation of a reactive species with a "free" or "naked" boron vertex is a pathway to catalytic activity, allowing the cluster to bind and activate molecules. researchgate.net
Borane-Sulfane Complexes as Reagents in Organic Synthesis
Borane complexes, particularly those with sulfur-based ligands, are valuable tools in organic chemistry. tandfonline.com Borane-dimethyl sulfide (B99878) (BH₃·SMe₂), for instance, is a widely used, stable source of borane for hydroboration and the selective reduction of functional groups like carboxylic acids and amides. strem.comorganic-chemistry.org These borane-Lewis base complexes are often easier to handle than gaseous diborane (B8814927). organic-chemistry.org Polymeric sulfide-borane complexes have also been developed as convenient, solid hydroborating and reducing reagents with behavior similar to borane-methyl sulfide, making them attractive alternative borane sources. researchgate.net
Within this context, this compound represents a more complex borane-sulfane entity. The dodecaborate cage is exceptionally stable, and functionalization at a boron vertex—in this case, with a sulfane group—provides a handle for further chemical transformations. The formation of carbon-sulfur bonds can be achieved by treating lithium or sodium derivatives of closo-carboranes with elemental sulfur, demonstrating the utility of these cages in introducing sulfur-containing moieties. vanderbilt.edu
Activation of Small Molecules
A significant area of catalysis research is the activation of small, abundant molecules such as H₂, N₂, and CO₂. Modified dodecaborate anions have shown significant promise in this domain. nih.govacs.org Theoretical studies using density functional theory (DFT) have shown that modified dodecaborates, such as [B₁₂X₁₁]⁻ (where X = H, F, CN), can bind to small molecules with energies intermediate between physisorption and chemisorption, a key requirement for a good catalyst. researchgate.netnih.gov This interaction simultaneously activates the molecule. researchgate.netnih.gov
The activation occurs at a "naked" boron atom on the cage, where a substituent has been removed. nih.gov This site is electrophilic and can interact with the small molecule, leading to charge transfer. acs.org For example, when H₂ adsorbs onto [B₁₂X₁₁]⁻, there is a transfer of charge from the H₂ molecule to the naked boron atom, which enhances the chemical activity of the hydrogen molecule. acs.orgnih.gov This ability to bind and activate H₂ is crucial for potential applications in hydrogenation catalysis. Similar activation has been studied for other molecules like O₂, CO, and NH₃. nih.gov
| Interacting Species | Average B–H Distance (Å) | H₂ Binding Energy (eV) | Charge Transfer from H₂ (e) |
| [B₁₂H₁₁]⁻ + H₂ | 1.346 | -0.32 | -0.36 |
| [B₁₂F₁₁]⁻ + H₂ | 1.295 | -0.52 | -0.59 |
| [B₁₂CN₁₁]⁻ + H₂ | 1.357 | -0.42 | -0.17 |
This table presents theoretical data on the interaction of a hydrogen molecule with modified dodecaborate monoanions, highlighting the charge transfer and binding characteristics that lead to H₂ activation. Data sourced from The Journal of Physical Chemistry A. acs.orgnih.gov
Energy-Related Applications
The high concentration of boron and, in many cases, hydrogen, makes dodecaborate-based materials interesting for energy applications, including solid-state batteries and hydrogen storage.
Solid Electrolyte Development
All-solid-state batteries are a next-generation energy storage technology that requires a solid electrolyte with high ionic conductivity, good thermal stability, and a wide electrochemical window. rsc.orgrsc.org Inorganic solid electrolytes are a key focus of this research. researchgate.net Sodium-based closo-borate compounds have emerged as a promising class of materials for sodium-ion solid electrolytes. nih.govresearchgate.net These materials can exhibit superionic conductivity at elevated temperatures, a phenomenon linked to anion reorientational mobility that promotes fast cation diffusion. lescmeng.ai
For example, an equimolar mixture of Na₂(B₁₂H₁₂) and Na₂(B₁₀H₁₀) yields a solid electrolyte with a high Na⁺ conductivity of 0.9 mS cm⁻¹ at 20 °C and excellent thermal stability up to 300 °C. nih.govresearchgate.net Similarly, nanoconfined sodium monocarba-closo-dodecaborate (NaCB₁₁H₁₂) has shown Na⁺ superionic conductivities of approximately 0.3 mS/cm at room temperature. nrel.gov While specific conductivity data for this compound is not widely reported, the performance of these related compounds underscores the potential of the dodecaborate anion framework for creating efficient solid-state sodium-ion conductors.
| Property | Desired Characteristic | Relevance for Dodecaborate-Based Electrolytes |
| Ionic Conductivity | High (>10⁻⁴ S/cm at RT) | Achieved in related Na-closo-borates (e.g., 0.9 mS/cm). nih.govresearchgate.net |
| Electrochemical Stability | Wide voltage window | A 3V stability window has been demonstrated. nih.govresearchgate.net |
| Thermal Stability | Stable at operating temperatures | Stable up to 300 °C shown for Na₂(B₁₂H₁₂)₀.₅(B₁₀H₁₀)₀.₅. nih.govresearchgate.net |
| Electronic Conductivity | Low (highly insulating) | closo-hydroborates are highly electronically insulating. lescmeng.ai |
Hydrogen Storage Research
Chemical hydrides are considered for hydrogen storage due to their high gravimetric and volumetric hydrogen densities. e3s-conferences.org Boron-based materials, such as sodium borohydride (B1222165) (NaBH₄) and ammonia borane (NH₃BH₃), are particularly promising because of their high hydrogen content. ciac.jl.cn NaBH₄, for instance, has a theoretical hydrogen storage capacity of 10.6 wt%. e3s-conferences.org
A major challenge in using borohydrides for reversible hydrogen storage is the formation of highly stable intermediate or final products during hydrogen desorption. researchgate.netresearchgate.net The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is one such product that can form during the thermal decomposition of borohydrides. researchgate.netresearchgate.netrsc.org The exceptional stability of this closo-borane cage makes the subsequent re-hydrogenation process difficult, hindering the reversibility of the storage system. researchgate.netrsc.org Therefore, while this compound contains a significant amount of hydrogen, its utility in reversible hydrogen storage would face the challenge of breaking down the stable B₁₂ cage to release all of its hydrogen and then reforming it, a process that typically requires harsh conditions. Research in this area focuses on destabilizing these compounds, often through catalysis or by creating nanoscale composites, to lower the hydrogen release temperature and improve kinetics. e3s-conferences.orguu.nl
| Parameter | U.S. DOE 2025 Target | Relevance for Borohydride-Based Systems |
| Gravimetric Capacity | 5.5 wt% | NaBH₄ has a theoretical capacity of 10.6 wt%. e3s-conferences.org |
| Volumetric Capacity | 0.040 kg H₂/L | Metal hydrides offer high volumetric density. hereon.de |
| H₂ Release Temperature | < 85 °C | High decomposition temperatures are a major challenge. e3s-conferences.org |
| Reversibility | High | Hindered by the formation of stable closo-borates. researchgate.netresearchgate.net |
Components in Advanced Battery Systems (e.g., Lithium-Sulfur)
Closo-dodecaborates, including sodium dodecaborate (Na₂B₁₂H₁₂), are recognized as promising candidates for solid-state electrolytes in next-generation batteries due to their high ionic conductivity and remarkable thermal and electrochemical stability. rsc.orgresearchgate.net Their potential is particularly explored in the context of high-energy-density systems like lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries.
Lithium-sulfur batteries are a promising alternative to conventional lithium-ion batteries, offering a theoretical energy density that is two to three times higher. anl.gov However, they face challenges such as the polysulfide shuttle effect, which leads to capacity fading. anl.gov Solid-state electrolytes are a key strategy to mitigate these issues. Sodium dodecaborate is noted for its high sodium-ion (Na⁺) conductivity, reaching 0.9 mS cm⁻¹ at 20 °C in mixed-anion systems, and a large electrochemical stability window of 3 V. researchgate.net This makes it a stable option against reactive metal anodes. researchgate.net
The role of dodecaborates in sulfur-based batteries extends to their use as functional components in the electrolyte. Boron-based compounds can help form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling. mdpi.com While direct studies on a "sulfane-dodecaborate" compound are scarce, the synthesis of dodecaborate derivatives with boron-sulfur bonds is established, opening possibilities for creating electrolytes with tailored properties for sulfur cathodes. researchgate.net For instance, the interaction between the borate cage and sulfur species could potentially mediate the polysulfide shuttle, enhancing battery life. The inherent stability of the B₁₂ cage is a significant advantage in the chemically aggressive environment of a Li-S or Na-S cell. researchgate.netnih.gov
Research into polyhedral boron cluster salts has demonstrated their favorable mechanical properties for solid-state batteries. They are generally softer and more deformable than common oxide or sulfide electrolytes, which can help maintain better interfacial contact during battery cycling. toyota.com This combination of ionic conductivity, stability, and mechanical compliance makes sodium dodecaborate-based materials a compelling area of research for advanced battery systems.
| Compound System | Ionic Conductivity (S/cm) | Temperature (°C) | Key Feature |
|---|---|---|---|
| Na₂(B₁₂H₁₂)₀.₅(B₁₀H₁₀)₀.₅ | 0.9 x 10⁻³ | 20 | High Na⁺ conductivity at room temperature. researchgate.net |
| Na₂B₁₂H₁₂ (as-synthesized) | ~10⁻⁶ | 25 | Conductivity can be enhanced by an order of magnitude via mechanical pressure. acs.org |
| Na₂B₁₂H₁₂ (mechanically pressed) | ~10⁻⁵ | 25 | Pressure-induced polymorphic transition increases ionic conductivity. acs.org |
Optical and Electronic Materials
The icosahedral B₁₂ cage of the dodecaborate anion is aromatic in nature and possesses a unique electronic structure. wikipedia.org This allows for extensive functionalization, where hydrogen atoms on the cage can be replaced by various organic or inorganic groups, leading to materials with tailored optical and electronic properties. researchgate.net
Luminescent Materials and Tunable Emission
Derivatives of dodecaborate clusters are being investigated for their potential as luminescent materials. The electronic properties of the B₁₂ core can be significantly altered by attaching different functional groups to the boron vertices. This functionalization can lead to the development of phosphorescent or fluorescent materials. Polymeric materials that incorporate boron clusters can exhibit stimuli-responsive luminescent properties, where their light emission changes in response to external factors like temperature or chemical environment. rsc.org
While pristine sodium dodecaborate does not exhibit strong luminescence in the visible spectrum, its derivatives show promise. For instance, studies on Eu₂O₃-doped sodium borate glasses demonstrate how the local environment of the borate network influences luminescence, suggesting that dodecaborate clusters could serve as hosts for luminescent ions. iaea.org Furthermore, the covalent attachment of organic chromophores to the B₁₂ cluster can create hybrid molecules with tunable emission wavelengths. The rigid, three-dimensional structure of the dodecaborate cage can influence the photophysical properties of the attached chromophores, potentially enhancing quantum yields and stability.
Non-linear Optics (NLO) Materials
Borate crystals are well-known for their excellent non-linear optical (NLO) properties, which are crucial for applications like frequency conversion in lasers. mdpi.comuni-osnabrueck.de These properties arise from the specific arrangement of anionic groups within the crystal structure. researchgate.netias.ac.in The NLO response in borates is often attributed to the presence of π-conjugated planar [BO₃]³⁻ groups. researchgate.net
The dodecaborate anion, while having a different geometry, also possesses a delocalized electronic system that can be manipulated to induce NLO effects. By creating non-centrosymmetric crystal structures or by functionalizing the B₁₂ cage with groups that enhance electronic polarizability, it is possible to design dodecaborate-based NLO materials. The high thermal and chemical stability of the dodecaborate core is a significant advantage for high-power laser applications where material degradation can be a limiting factor. researchgate.net
| Anionic Group | Structural Feature | Contribution to NLO Properties |
|---|---|---|
| [BO₃]³⁻ | Planar, π-conjugated triangle | Possesses larger NLO contributions than tetrahedral groups. uni-osnabrueck.deresearchgate.net |
| [BO₄]⁵⁻ | Tetrahedral | Lower NLO response compared to [BO₃]³⁻ groups. uni-osnabrueck.de |
| [B₁₂H₁₂]²⁻ | Icosahedral, delocalized electrons | NLO properties are dependent on functionalization and crystal symmetry. |
Molecular Devices and Electronic Property Modulation
The ability to precisely modify the electronic structure of the dodecaborate anion makes it an attractive building block for molecular-scale electronic devices. The charge of the cluster can be varied; for example, perfunctionalized dodecaborate clusters can exist in stable dianionic ([B₁₂X₁₂]²⁻), monoanionic ([B₁₂X₁₂]¹⁻), and even neutral ([B₁₂X₁₂]⁰) states. proquest.com This redox activity is highly reversible and suggests applications in charge storage and molecular switches.
By removing a vertex atom or substituting it with a different element, the electronic properties of the cage can be finely tuned. For instance, calculations on modified dodecaborate anions like [B₁₂X₁₁]⁻ show that their interaction with small molecules can be controlled, indicating potential for use in chemical sensors or as catalysts. nih.gov The charge distribution across the cluster can be significantly altered by attaching electron-donating or electron-withdrawing groups, which in turn modulates the conductivity and other electronic characteristics of materials incorporating these clusters. nih.govmdpi.com This tunability offers a pathway to designing molecular components with specific, predictable electronic functions.
Future Research Directions and Uncharted Territories
Exploration of Novel Synthetic Strategies for Complex Derivatization
While methods for simple substitutions on the dodecaborate (B577226) cluster are established, the future lies in creating highly complex, multifunctional derivatives with precise control over the placement of each substituent. metu.edu.tr Current research has already moved beyond simple halogenation to include cross-coupling reactions and the development of versatile building blocks. uni-wuerzburg.denih.gov
Future work will likely focus on:
Regioselective Functionalization: Developing new catalytic methods to control which of the 12 boron vertices are functionalized. This will allow for the synthesis of derivatives with tailored electronic and steric properties for specific applications, such as ligands in coordination chemistry or as 3D substitutes for benzene (B151609) in functional materials. uni-wuerzburg.de
Advanced Scaffolding: Moving beyond single-cluster molecules to create oligomeric and dendritic structures. morressier.commdpi.com Linking multiple sulfane-dodecaborate units can lead to novel polymers and materials with emergent properties. The development of heterobifunctional scaffolds, where two different reactive groups are attached to the cluster, will provide a platform for creating sophisticated drug delivery systems and molecular devices. dntb.gov.ua
Efficient Synthetic Methodologies: Expanding the use of techniques like microwave-assisted synthesis and mechanochemistry. nih.govresearchgate.net These methods can dramatically reduce reaction times, improve yields, and eliminate the need for harsh solvents, aligning with the principles of green chemistry.
Advanced Understanding of Interfacial Chemistry and Surface Interactions
How sulfane-dodecaborate interacts with surfaces is critical for its application in biology and materials science. The sulfane group provides a reactive handle for anchoring the cluster to various substrates. Research has shown that functionalized boron clusters interact with proteins and can be incorporated into liposomes. nih.govacs.org
Key areas for future investigation include:
Biological Interfaces: Detailed studies on the interactions with cell membranes, proteins (like serum albumin), and other biological macromolecules. nih.govresearchgate.net Understanding these interactions is crucial for designing effective drug delivery vehicles, particularly for Boron Neutron Capture Therapy (BNCT), and for developing new antimicrobial agents. nih.govresearchgate.net
Material Interfaces: Probing the behavior of these clusters at the interface with solid-state materials. This is particularly relevant for their use in solid-state batteries, where the interface between the electrolyte and the electrode is critical for performance. researchgate.net It also applies to the development of novel composites and coatings.
Nanoscale Characterization: Employing advanced surface science techniques and computational modeling to map these interactions at the atomic level. This will provide a fundamental understanding of the binding mechanisms and guide the design of derivatives with optimized surface activity. rsc.org
Development of Multi-scale Computational Models for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting the behavior of boron clusters. Density Functional Theory (DFT) calculations are routinely used to study the structure, stability, and electronic properties of dodecaborate derivatives. nih.govmdpi.comresearchgate.net
The next generation of computational research will involve:
Multi-scale Modeling: Creating models that bridge quantum mechanical calculations of individual molecules with classical molecular dynamics simulations of large ensembles. researchgate.netscispace.com This is essential for predicting macroscopic properties, such as ion conductivity in solid electrolytes or the self-assembly of cluster-containing polymers.
Predictive Design: Using computational screening to identify promising new derivatives for specific applications before they are synthesized in the lab. For example, models can predict the anodic stability of new anions for high-voltage batteries or the binding affinity of a drug conjugate to its biological target. lbl.gov
Reaction Dynamics: Simulating reaction pathways to understand the mechanisms of derivatization and reactivity. This can help in optimizing synthetic conditions and uncovering novel chemical transformations.
Integration of Sodium;sulfane;dodecaborate into Emerging Technologies
The unique combination of properties offered by dodecaborate derivatives makes them highly attractive for a range of emerging technologies. researchgate.netacs.org
Promising technological frontiers include:
Energy Storage: A major area of development is their use as solid-state electrolytes for next-generation lithium-ion and sodium-ion batteries. researchgate.netacs.orgacs.org The high ionic conductivity and stability of salts like Li₂B₁₂H₁₂ are significant advantages. researchgate.netresearchgate.net Functionalization allows for the tuning of these properties to create safer, more efficient energy storage devices. acs.orglodz.plresearchgate.net
Nanomedicine: As carriers for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. mdpi.comnih.gov The high boron content and ability to attach targeting ligands (e.g., via the sulfane group) make these compounds ideal candidates. They are also being explored for drug delivery and as diagnostic imaging agents. nih.gov
Advanced Materials: Incorporation into polymers to create materials with enhanced thermal stability or specific optical properties. They also have potential applications in catalysis and as building blocks for metal-organic frameworks (MOFs). researchgate.netrsc.org
| Technology Area | Specific Application | Key Dodecaborate Property | Relevant Citations |
|---|---|---|---|
| Energy Storage | Solid-State Battery Electrolytes | High Ionic Conductivity, Electrochemical Stability | researchgate.netacs.orgacs.orgresearchgate.netacs.org |
| Nanomedicine | Boron Neutron Capture Therapy (BNCT) | High Boron Content, Low Toxicity, Functionalizability | mdpi.comnih.govnih.gov |
| Nanomedicine | Drug Delivery Systems | Chemical Stability, Bio-orthogonality | dntb.gov.uanih.gov |
| Advanced Materials | Polymer Composites & Coatings | Thermal Stability, 3D Structure | researchgate.net |
| Catalysis | Weakly Coordinating Anions, Ligand Scaffolds | Chemical Inertness, Tunable Electronics | uni-wuerzburg.demdpi.comresearchgate.net |
Unveiling New Reactivity Patterns and Unprecedented Transformations
The chemistry of dodecaborates is far from fully explored. Their three-dimensional aromaticity results in reactivity that is distinct from conventional organic and inorganic compounds. nih.govicmab.esicmab.es
Future explorations in reactivity will likely include:
Redox Chemistry: Probing the rich redox behavior of perfunctionalized clusters. acs.org Derivatives can access multiple stable oxidation states (closo, hypocloso, and hypercloso), making them promising for applications in redox flow batteries, as chemical dopants, and as photooxidants that can be activated by visible light. nih.govresearchgate.netnih.gov
Cluster Cage Transformations: Investigating reactions that open or modify the icosahedral cage itself. While the closo-dodecaborate is remarkably stable, specific conditions can lead to cage-opening, affording nido-borane derivatives with unique reactivity, which can then be used in further synthetic transformations. chemrxiv.orgacs.org
Fluxional Behavior: Exploring the potential for dynamic structural behavior, where parts of the cluster or its substituents can move or rotate. This could lead to the development of molecular machines and switches. acs.org
Sustainable and Green Chemistry Approaches in Synthesis and Application
Applying the principles of green chemistry to the synthesis and lifecycle of dodecaborate compounds is a critical future direction. This involves minimizing environmental impact while maximizing efficiency.
Key strategies will include:
Greener Synthesis: Developing synthetic routes that avoid hazardous reagents and solvents. This includes solvent-free methods like pyrolysis and mechanochemical synthesis, which have already shown promise for preparing dodecaborate salts and their derivatives. researchgate.netnih.govnuph.edu.ua
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Sustainable Applications: Focusing on applications that contribute to sustainability goals, such as more efficient energy storage and conversion, and developing catalysts that enable cleaner chemical processes. researchgate.netresearchgate.net
| Methodology | Description | Advantages | Future Outlook | Relevant Citations |
|---|---|---|---|---|
| Traditional Solvent-Based | Reactions carried out in liquid solvents, often at high temperatures. | Well-established, versatile for many transformations. | Focus on replacing hazardous solvents with greener alternatives. | metu.edu.tr |
| Microwave-Assisted | Using microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times, often higher yields. | Broader application to a wider range of derivatization reactions. | nih.govacs.org |
| Mechanochemistry | Reactions induced by mechanical force (grinding, milling) in the solid state. | Solvent-free, reduced waste, can enable novel reactivity. | Exploration for complex, multi-step syntheses. | researchgate.net |
| Pyrolysis | Solvent-free thermal decomposition of precursors to form the cluster. | Convenient, uses readily available starting materials. | Optimization for higher yields and purity of specific derivatives. | nuph.edu.ua |
| Catalytic Cross-Coupling | Using metal catalysts to form B-C or B-N bonds from halogenated precursors. | High degree of control over functionalization. | Development of more efficient and sustainable catalysts. | uni-wuerzburg.denih.gov |
Q & A
Q. What are the established synthetic routes for sodium dodecahydrododecaborate derivatives, and how do reaction conditions impact purity?
Sodium dodecaborate derivatives (e.g., Na₂B₁₂X₁₂, X = Cl, Br, I) are synthesized via halogenation of Na₂B₁₂H₁₂. Key steps include:
- Halogenation : Na₂B₁₂H₁₂ is oxidized with chlorine gas (generated in situ from HCl and Ca(OCl)₂) to form Na₂B₁₂Cl₁₂. Similar methods apply for Br/I derivatives .
- Purification : Triethylammonium salts of B₁₂X₁₂ are precipitated via cation exchange (water-insoluble), then converted to Na⁺ salts for solubility .
- Controlled Conditions : Temperature and reagent stoichiometry are critical to minimize side reactions (e.g., over-halogenation) .
Q. How is the icosahedral structure of the dodecaborate anion confirmed experimentally?
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the icosahedral geometry of B₁₂X₁₂²⁻ clusters (e.g., in host-guest complexes with cucurbit[n]urils) .
- Infrared (IR) Spectroscopy : Distinct B-X stretching frequencies (e.g., B-Cl at ~700 cm⁻¹) validate halogen substitution .
- Theoretical Calculations : Density functional theory (DFT) corroborates electronic and geometric structures .
Q. What factors contribute to the hydrolytic stability of sodium dodecaborate salts in aqueous solutions?
- Inertness of Boron Cage : The closed icosahedral structure resists hydrolysis due to strong B-B and B-X bonding .
- Counterion Effects : Sodium ions enhance solubility without destabilizing the anion, unlike larger cations (e.g., triethylammonium) .
- pH Control : Neutral to slightly basic conditions prevent proton-induced degradation .
Q. How can researchers distinguish between inclusion and exclusion complexes involving dodecaborate clusters?
- ¹H NMR Spectroscopy : Shifts in host macrocycle signals (e.g., cucurbiturils) indicate surface interactions (exclusion) rather than encapsulation .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics; exclusion complexes often show entropy-driven processes due to chaotropic effects .
Q. What spectroscopic techniques are optimal for characterizing dodecaborate redox behavior?
- Cyclic Voltammetry (CV) : Reveals reversible redox couples (e.g., [B₁₂(OR)₁₂]⁰/¹⁻/²⁻) .
- Pulsed EPR : Electron Nuclear Double Resonance (ENDOR) maps hyperfine interactions to elucidate frontier orbitals in open-shell clusters .
Advanced Research Questions
Q. How does the chaotropic effect influence dodecaborate interactions with biomacromolecules in drug delivery?
- Mechanism : Chaotropic B₁₂X₁₂²⁻ anions disrupt water networks, enabling adhesion to hydrophobic protein surfaces via enthalpically favorable desolvation .
- Applications : Enhanced cellular uptake of boron-rich clusters in neutron capture therapy (NCT) relies on this effect .
- Validation : Competitive binding assays with serum proteins (e.g., albumin) quantify affinity .
Q. What methodologies resolve contradictions in dodecaborate electrochemical data across studies?
- Standardized Conditions : Use non-coordinating solvents (e.g., acetonitrile) and supporting electrolytes (e.g., TBAPF₆) to minimize side reactions .
- In situ Spectroelectrochemistry : Correlates redox states with UV-vis/NIR absorption changes (e.g., super-oxidized [B₁₂(OR)₁₂]⁺ species) .
- Reproducibility Checks : Compare results across inert atmospheres (Ar/glovebox) to rule out O₂/H₂O interference .
Q. How can dodecaborate clusters be functionalized for photoluminescent materials?
- Polyhydroboration : Catalyst-free reactions with arenes yield aryl-substituted clusters. Conjugation between π-systems and the boron core enhances photoluminescence .
- Spectroscopic Tuning : Stokes shifts and molar absorptivity depend on substituent electron-withdrawing/donating properties .
- Validation : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
Q. What experimental strategies optimize dodecaborate-based electrolytes for solid-state batteries?
- Solvent-Free Synthesis : Mechanochemical methods (e.g., ball milling NaH and BCl₃) produce anhydrous M₂B₁₂H₁₂ (M = Li, Na, K) with high ionic conductivity .
- Impedance Spectroscopy : Measures ion mobility in pelletized samples .
- Stability Testing : Thermal gravimetric analysis (TGA) under argon assesses decomposition thresholds (>300°C) .
Q. How do halogen substituents (Cl, Br, I) alter the supramolecular chemistry of dodecaborate clusters?
- Polarizability Trends : Larger halogens (e.g., I) enhance chaotropy, strengthening host-guest interactions (e.g., with γ-cyclodextrins) .
- Crystallography : XRD reveals halogen-dependent packing motifs (e.g., Cs⁺ vs. Na⁺ salts) .
- Computational Modeling : Molecular dynamics simulations predict solvation effects and aggregation behavior .
Data Contradiction Analysis
Example : Discrepancies in reported dodecaborate redox potentials may arise from:
- Electrolyte Variability : Coordinating solvents (e.g., THF) shift potentials vs. non-coordinating solvents .
- Reference Electrodes : Calibrate against ferrocene/ferrocenium in each solvent system .
- Cluster Functionalization : Electron-withdrawing groups (e.g., -OR) stabilize reduced states, altering reversibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
